Dyclonine Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
See also: Dyclonine (has active moiety).
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19;/h7-10H,2-6,11-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZADIMHVBBPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
586-60-7 (Parent) | |
| Record name | Dyclonine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045323 | |
| Record name | Dyclonine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855952 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
536-43-6 | |
| Record name | Dyclonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dyclonine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dyclonine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dyclonine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dyclonine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dyclonine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dyclonine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DYCLONINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEC193879Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dyclonine Hydrochloride's Interaction with Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dyclonine hydrochloride is a local anesthetic that exerts its therapeutic effect by blocking nerve impulse propagation. The primary molecular target for this action is the voltage-gated sodium channel (VGSC). This technical guide provides an in-depth exploration of the mechanism of action of this compound on sodium channels, contextualized within the broader understanding of local anesthetic pharmacology. Due to a scarcity of publicly available quantitative data specific to dyclonine, this document leverages the well-characterized local anesthetic lidocaine as a surrogate for illustrative purposes in quantitative tables and experimental protocols. This guide details the state-dependent binding of local anesthetics, presents a typical experimental workflow for characterization, and provides detailed methodologies for relevant assays.
Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels
This compound, like other local anesthetics, functions by physically occluding the pore of voltage-gated sodium channels, thereby preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.[1][2] This blockade is not static; rather, it is highly dependent on the conformational state of the sodium channel.
Voltage-gated sodium channels exist in three primary states:
-
Resting State: The channel is closed but capable of opening in response to a depolarizing stimulus.
-
Open (Activated) State: The channel is open, allowing for the rapid influx of sodium ions.
-
Inactivated State: The channel is closed and not capable of opening, even with further depolarization.
This compound exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[1][3] This state-dependent binding has two important functional consequences:
-
Tonic Block: At rest, when most channels are in the resting state, a baseline level of block (tonic block) can be observed, but typically requires higher concentrations of the drug.
-
Use-Dependent (Phasic) Block: During periods of high-frequency neuronal firing, such as those that occur during the transmission of pain signals, channels cycle rapidly between the open and inactivated states. This increased proportion of time spent in the high-affinity states leads to a cumulative and more potent block of the sodium channels. This phenomenon is known as use-dependent or phasic block and is a hallmark of clinically effective local anesthetics.[4]
The binding site for local anesthetics is located within the inner pore of the sodium channel, involving amino acid residues on the S6 transmembrane segments of domains III and IV.[5] Access to this binding site is thought to be primarily from the intracellular side of the membrane. Therefore, the neutral form of the dyclonine molecule is believed to cross the cell membrane, after which the protonated, charged form binds to the receptor site within the channel pore.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural mechanism of TRPV3 channel inhibition by the anesthetic dyclonine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use-dependent block of single sodium channels by lidocaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of the Dyclonine Hydrochloride Binding Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dyclonine hydrochloride is a topical anesthetic known for its rapid onset and moderate duration of action. Its primary mechanism involves the blockade of voltage-gated sodium channels, thereby inhibiting the initiation and propagation of nerve impulses. This technical guide provides an in-depth analysis of the structural basis for this compound's interaction with its binding site. While a definitive high-resolution structure of the Dyclonine-channel complex remains to be elucidated, this document synthesizes current knowledge from site-directed mutagenesis studies, homology modeling, and biophysical assays of related local anesthetics to construct a comprehensive model of the binding interaction. This guide also presents detailed experimental protocols for key techniques used in the structural analysis of ion channel-ligand interactions, intended to facilitate further research in this area.
Introduction
This compound is a local anesthetic agent utilized for temporary relief from pain and irritation, commonly in formulations such as lozenges and sprays for oral and throat discomfort.[1] At the molecular level, its anesthetic effect is achieved by reversibly binding to activated sodium channels on neuronal membranes.[2][3] This binding decreases the permeability of the membrane to sodium ions, which in turn increases the threshold for electrical excitation and prevents the transmission of pain signals.[2][3] Understanding the precise structural details of the this compound binding site is paramount for the rational design of novel anesthetics with improved efficacy and safety profiles. This guide aims to provide a thorough overview of the current understanding of this binding site and the methodologies employed in its study.
Mechanism of Action and Binding Site
The primary molecular target of this compound is the voltage-gated sodium channel (VGSC).[2][3] These transmembrane proteins are essential for the generation and propagation of action potentials in excitable cells.[1] this compound, like other local anesthetics, exhibits a state-dependent binding mechanism, showing higher affinity for the open and inactivated states of the channel compared to the resting state.
The binding site for local anesthetics is located within the inner pore of the sodium channel. Extensive research, primarily through site-directed mutagenesis studies on various VGSC isoforms, has identified key amino acid residues that constitute this binding site. These residues are predominantly located on the S6 transmembrane segments of the four homologous domains (I-IV) that form the channel pore. Specifically, aromatic residues, such as phenylalanine and tyrosine, in the S6 segment of domain IV (IVS6) have been shown to be critical determinants of binding for many local anesthetics.
While a specific high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of this compound bound to a sodium channel is not yet available, a 2022 cryo-EM study did reveal the binding of dyclonine to the TRPV3 channel, an unrelated ion channel. In this structure, dyclonine was found to bind within the portals that connect the membrane environment to the central cavity of the ion channel pore, a site formed by the S5 and S6 transmembrane helices.[4] Although this is not its primary anesthetic target, it provides valuable structural information about how dyclonine can interact with transmembrane channels.
Quantitative Binding Data
Quantitative data on the binding affinity of this compound to specific voltage-gated sodium channel isoforms is not extensively available in the public domain. However, data from related local anesthetics and other sodium channel blockers can provide a comparative context. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of channel blockade.
| Compound | Channel Subtype | IC50 (µM) | Experimental Condition |
| Amitriptyline | Nav1.7 with β1 | 4.6 | Inactivated state, two-electrode voltage clamp in Xenopus oocytes[5] |
| Tetracaine | hNav1.7 | Not specified | Comparison of holding potential at -120 mV vs Vhalf of inactivation[6] |
| Lidocaine | hNav1.7 | Not specified | Comparison of holding potential at -120 mV vs Vhalf of inactivation[6] |
| Mexiletine | hNav1.7 | Not specified | Comparison of holding potential at -120 mV vs Vhalf of inactivation[6] |
This table is populated with data for other sodium channel blockers to provide a reference for typical potencies, due to the lack of specific public data for this compound.
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound is the propagation of the neuronal action potential. By blocking sodium influx, it directly inhibits the depolarization phase of the action potential.
Diagram: this compound Mechanism of Action
Caption: this compound blocks the action potential.
Diagram: Experimental Workflow for Binding Site Analysis
Caption: Workflow for binding site identification.
Experimental Protocols
Site-Directed Mutagenesis of Voltage-Gated Sodium Channels
This protocol describes the generation of point mutations in a voltage-gated sodium channel cDNA to identify residues critical for this compound binding.
Materials:
-
Wild-type VGSC cDNA in an expression vector
-
Mutagenic primers containing the desired nucleotide change
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
Plasmid purification kit
-
DNA sequencing reagents
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction with the wild-type plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform thermal cycling, typically consisting of an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1 hour to digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant DNA.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
-
Plasmid Purification and Sequencing:
-
Select several colonies and grow overnight cultures.
-
Purify the plasmid DNA using a miniprep kit.
-
Sequence the purified plasmid DNA to confirm the presence of the desired mutation and the absence of any secondary mutations.
-
Electrophysiological Screening
This protocol outlines the use of two-electrode voltage clamp in Xenopus oocytes to assess the functional effects of this compound on wild-type and mutant sodium channels.
Materials:
-
Xenopus laevis frogs
-
Collagenase
-
cRNA of wild-type and mutant VGSC subunits
-
Microinjection apparatus
-
Two-electrode voltage clamp setup (amplifier, digitizer, computer with appropriate software)
-
Recording chamber and perfusion system
-
Recording solutions (e.g., ND96)
-
This compound stock solution
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from a female Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired VGSC α and β subunits.
-
Incubate the injected oocytes for 2-7 days to allow for channel expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte at a holding potential of -100 mV.
-
Apply voltage steps to elicit sodium currents.
-
-
Drug Application and Data Analysis:
-
Establish a stable baseline recording of sodium currents.
-
Perfuse the chamber with increasing concentrations of this compound.
-
At each concentration, measure the peak sodium current.
-
Wash out the drug to ensure reversibility.
-
Construct concentration-response curves and calculate the IC50 value for both wild-type and mutant channels. A significant shift in the IC50 for a mutant channel indicates that the mutated residue is important for drug binding.
-
NMR Spectroscopy for Ligand Binding Analysis (Saturation Transfer Difference)
This protocol describes the use of Saturation Transfer Difference (STD) NMR to identify which parts of the this compound molecule are in close proximity to the sodium channel protein.
Materials:
-
Purified sodium channel protein (or a soluble binding domain)
-
This compound
-
Deuterated buffer solution (e.g., phosphate buffer in D2O)
-
NMR spectrometer equipped with a cryoprobe
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 10-50 µM) in the deuterated buffer.
-
Prepare a stock solution of this compound.
-
Prepare the final NMR sample containing the protein and a 100-fold molar excess of this compound.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the sample to serve as a reference.
-
Set up the STD NMR experiment. This involves acquiring two spectra in an interleaved manner:
-
On-resonance spectrum: Selectively saturate a region of the spectrum where only protein resonances appear (e.g., -1.0 ppm).
-
Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 30 ppm).
-
-
The saturation time is a key parameter and should be optimized (typically 1-3 seconds).
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Only protons of this compound that are in close contact with the protein will show signals in the STD spectrum.
-
The relative intensities of the signals in the STD spectrum provide information about the proximity of each proton to the protein surface, allowing for the mapping of the binding epitope.
-
Molecular Docking
This protocol provides a general workflow for performing molecular docking of this compound into a homology model of a voltage-gated sodium channel.
Software:
-
Homology modeling software (e.g., MODELLER, SWISS-MODEL)
-
Molecular docking software (e.g., AutoDock, Glide, GOLD)
-
Molecular visualization software (e.g., PyMOL, Chimera)
Procedure:
-
Receptor Preparation:
-
Obtain a homology model of the target human VGSC isoform based on an available cryo-EM or crystal structure of a related channel.
-
Prepare the receptor structure by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site can be defined based on the location of known local anesthetic binding residues identified through mutagenesis studies.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Perform the docking calculation using the prepared receptor and ligand. The software will explore a range of possible conformations and orientations of the ligand within the binding site.
-
The docking algorithm will score the different poses based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Analyze the top-scoring docking poses.
-
Visualize the predicted binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the amino acid residues of the binding site.
-
Compare the predicted interacting residues with experimental data from site-directed mutagenesis studies to validate the docking model.
-
Conclusion
The structural analysis of the this compound binding site on voltage-gated sodium channels is an active area of research with significant implications for the development of new and improved local anesthetics. While a high-resolution structure of the complex is still needed, a combination of computational and experimental techniques has provided a solid framework for understanding this crucial molecular interaction. The protocols detailed in this guide offer a roadmap for researchers to further investigate the nuances of this compound binding and to explore the structure-activity relationships of this important class of therapeutic agents. Future studies employing cryo-EM to capture the Dyclonine-channel complex in different conformational states will be instrumental in providing a definitive atomic-level picture of this interaction.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C18H28ClNO2 | CID 68304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural mechanism of TRPV3 channel inhibition by the anesthetic dyclonine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressants inhibit Nav1.3, Nav1.7, and Nav1.8 neuronal voltage-gated sodium channels more potently than Nav1.2 and Nav1.6 channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanion.de [nanion.de]
Dyclonine Hydrochloride: An In-Depth Technical Guide on its Effects on Neuronal Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dyclonine hydrochloride is a topical anesthetic known for its rapid onset and moderate duration of action.[1] Its primary mechanism involves the blockade of voltage-gated sodium channels on the neuronal membrane, a characteristic it shares with other local anesthetics.[2][3][4] This action inhibits the initiation and propagation of nerve impulses, resulting in a reversible loss of sensation.[1][2][4] This technical guide provides a comprehensive overview of the effects of this compound on the neuronal membrane potential, including its mechanism of action, available quantitative data, and detailed experimental protocols for its investigation.
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The anesthetic effect of this compound is primarily achieved by blocking voltage-gated sodium channels in the neuronal membrane.[2][3][4] This blockade decreases the membrane's permeability to sodium ions, which is a critical step in the generation of an action potential.[1][2][4] By reversibly binding to the activated (open) state of these channels, this compound stabilizes the neuronal membrane in a polarized state, increasing the threshold for electrical excitation and thereby preventing the transmission of nerve signals.[3][4][5] The primary targets for this action are sensory nerve fibers, particularly those that convey pain and temperature sensations.[1]
The following diagram illustrates the signaling pathway of this compound's action on neuronal membranes.
Quantitative Data on Channel Inhibition
While specific quantitative data on the direct effect of this compound on neuronal voltage-gated sodium channels is limited in publicly available literature, research has quantified its inhibitory effect on other ion channels, such as the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.
| Channel | Cell Line | Parameter | Value | Reference |
| TRPV3 | HEK 293 GnTI⁻ | IC₅₀ | 29.8 ± 5.3 µM | [6] |
| TRPV3 (F666A mutant) | HEK 293 GnTI⁻ | IC₅₀ | 673 ± 37 µM | [6] |
Note on Expected Effects on Neuronal Membrane Potential: Based on the mechanism of action of other local anesthetics, this compound is expected to decrease the amplitude and rate of rise of the action potential and increase the firing threshold, with minimal effect on the resting membrane potential.[7]
Detailed Experimental Protocols
To facilitate further research into the precise effects of this compound on neuronal membrane potential, the following detailed experimental protocols for whole-cell patch-clamp electrophysiology are provided. These protocols are based on standard methodologies used for characterizing the effects of local anesthetics on dorsal root ganglion (DRG) neurons, which are primary sensory neurons.
Preparation of Acutely Dissociated Dorsal Root Ganglion (DRG) Neurons
-
Euthanize a rat according to approved institutional guidelines.
-
Dissect the dorsal root ganglia from the spinal column and place them in ice-cold, oxygenated Dulbecco's Modified Eagle Medium (DMEM).
-
Treat the ganglia with a digestive enzyme solution (e.g., collagenase and dispase in DMEM) at 37°C to dissociate the neurons.
-
Gently triturate the ganglia with fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plate the dissociated neurons on poly-D-lysine-coated glass coverslips and incubate for 2-4 hours before recording to allow for cell adherence.
Whole-Cell Patch-Clamp Recordings
The following diagram outlines the general workflow for a whole-cell patch-clamp experiment.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na (pH adjusted to 7.2 with KOH).
Procedure:
-
Place a coverslip with adherent DRG neurons in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Using a micromanipulator, approach a neuron with a glass micropipette (2-5 MΩ resistance) filled with the internal solution.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
Voltage-Clamp Recordings of Sodium Currents
-
Clamp the membrane potential at a holding potential of -80 mV.
-
To elicit sodium currents, apply a series of depolarizing voltage steps (e.g., from -70 mV to +40 mV in 5 or 10 mV increments).
-
To investigate use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
To determine the voltage-dependence of steady-state inactivation, apply a series of prepulses (e.g., from -120 mV to -10 mV) before a test pulse to a fixed potential (e.g., -10 mV).
-
Record baseline currents, then perfuse the chamber with the external solution containing various concentrations of this compound and repeat the voltage protocols.
Current-Clamp Recordings of Action Potentials
-
Switch to current-clamp mode and record the resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials and determine the rheobase (minimum current to elicit an action potential).
-
Analyze the following action potential parameters: threshold, amplitude, duration, and firing frequency.
-
Record baseline action potentials, then perfuse with this compound and repeat the current injection protocol.
Visualization of Logical Relationships in Dyclonine's Action
The following diagram illustrates the logical relationship between this compound application and its ultimate effect on nerve signal transmission.
Conclusion
This compound is an effective topical anesthetic that functions by blocking voltage-gated sodium channels, thereby inhibiting neuronal signaling. While its clinical efficacy is well-established, there is a notable gap in the scientific literature regarding specific quantitative data on its effects on neuronal membrane potential and sodium channel subtypes. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the electrophysiological properties of this compound, which will be crucial for a more complete understanding of its mechanism of action and for the development of novel anesthetic agents.
References
- 1. This compound | C18H28ClNO2 | CID 68304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural mechanism of TRPV3 channel inhibition by the anesthetic dyclonine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Voltage clamp analysis of sodium channels in normal and scorpion toxin-resistant neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Nav1.7 and Nav1.4 sodium channels by trifluoperazine involves the local anesthetic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of the Nav1.7 Channel in the Trigeminal Ganglion Relieves Pulpitis Inflammatory Pain [frontiersin.org]
- 7. Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7: Differential activities of Nav1.7-targeting monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Dyclonine Hydrochloride's Antitussive Effects: A Technical Guide
This technical guide provides an in-depth overview of the preliminary investigation into the antitussive (cough-suppressing) properties of Dyclonine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines the theoretical mechanism of action, details relevant experimental protocols for assessing antitussive efficacy, and presents a framework for data analysis, contextualized with data from established antitussive agents due to the absence of specific preclinical data for this compound in the public domain.
Introduction
This compound is a topical anesthetic known for its use in over-the-counter throat lozenges and sprays to relieve minor pain and irritation.[1][2][3][4] Its primary pharmacological action is the blockade of nerve signal transmission, which provides a numbing effect.[1][3] This local anesthetic property forms the basis for its potential as a peripherally acting antitussive agent. The cough reflex is initiated by the stimulation of sensory nerve endings in the airways; by blocking these signals, this compound is hypothesized to suppress the urge to cough at its origin. This guide explores the scientific foundation for this hypothesis and outlines the methodologies required to validate and quantify this effect.
Proposed Mechanism of Antitussive Action
This compound functions by reversibly binding to and blocking activated voltage-gated sodium channels on neuronal membranes.[5] This action is central to its anesthetic and proposed antitussive effects.
-
Stabilization of Neuronal Membranes : Dyclonine stabilizes the neuronal membrane of sensory nerves, particularly afferent C-fibers and Aδ-fibers in the respiratory tract, which are responsible for detecting cough-inducing stimuli.[1]
-
Inhibition of Sodium Ion Permeability : By binding to sodium channels, it decreases the membrane's permeability to sodium ions.[1][2][3]
-
Blockade of Action Potential : This inhibition prevents the influx of sodium ions necessary for depolarization, thereby blocking the initiation and propagation of the action potential (the nerve impulse).[2][3][5]
-
Suppression of Cough Reflex Arc : By preventing the transmission of signals from the peripheral sensory nerves in the airways to the central nervous system (CNS), the cough reflex arc is interrupted at its afferent limb, preventing the motor response of coughing.
The diagram below illustrates this proposed signaling pathway.
Experimental Protocols for Efficacy Assessment
While specific preclinical studies on this compound's antitussive effects are not publicly available, its efficacy can be determined using established animal models. The guinea pig citric acid-induced cough model is a standard and reliable method for screening potential antitussive agents.[6]
This model assesses the ability of a compound to reduce the number of coughs induced by a chemical irritant.
Materials:
-
Male Hartley guinea pigs (300-350g)
-
Whole-body plethysmograph chamber
-
Ultrasonic nebulizer
-
Citric acid solution (e.g., 0.4 M in 0.9% saline)
-
Test compound (this compound) and vehicle control
-
Positive control (e.g., Codeine, Dextromethorphan)
-
Sound recording and analysis software
Procedure:
-
Acclimatization: Acclimate animals to the laboratory environment for at least one week and to the plethysmograph chamber for several minutes on consecutive days before the experiment to minimize stress-induced reactions.[7]
-
Baseline Cough Response: Individually place each unrestrained guinea pig into the chamber. Expose the animal to a nebulized aerosol of citric acid (e.g., 0.4 M) for a set duration (e.g., 7-10 minutes).[6][7]
-
Cough Detection: Record the cough sounds using a microphone. The number of coughs is counted by a trained observer or by using specialized software that analyzes the characteristic sound profile of a guinea pig cough.
-
Compound Administration: On the test day, administer the test compound (this compound at various doses), vehicle, or a positive control (e.g., Codeine 12-24 mg/kg) orally or via the relevant route of administration. A pretreatment time (e.g., 30-60 minutes) is allowed for drug absorption.[6][8]
-
Post-Treatment Challenge: After the pretreatment period, re-expose the animals to the citric acid aerosol as in the baseline step.
-
Data Collection: Record the number of coughs and the latency to the first cough during the exposure period.[6][9]
The workflow for this experimental protocol is visualized below.
Data Presentation and Analysis
Quantitative data from antitussive studies are typically presented to show dose-dependent effects and comparison against standards. The primary endpoint is the percentage inhibition of cough, calculated as follows:
% Inhibition = [(Mean Coughs in Vehicle Group - Mean Coughs in Treated Group) / Mean Coughs in Vehicle Group] x 100
While data for this compound is unavailable, the following tables summarize representative data for established antitussive agents evaluated in the citric acid-induced cough model in guinea pigs, providing a benchmark for potential results.
Table 1: Effect of Centrally-Acting Antitussives on Citric Acid-Induced Cough in Guinea Pigs
| Compound | Dose (mg/kg, p.o.) | Mean Coughs (± SEM) | % Inhibition |
|---|---|---|---|
| Vehicle | - | 24.5 ± 3.0 | 0% |
| Codeine | 12 | Data Not Specified | ~40-50% |
| Codeine | 24 | Data Not Specified | ~70%[6] |
| Dextromethorphan | 32 | No significant reduction | ~0%[6] |
Data derived from a representative study[6]. The vehicle group mean is used as a baseline for calculating approximate inhibition.
Table 2: Effect of Peripherally-Acting and Novel Antitussives on Citric Acid-Induced Cough in Guinea Pigs
| Compound | Dose (mg/kg, p.o.) | Mean Coughs (± SEM) | % Inhibition |
|---|---|---|---|
| Vehicle | - | 24.5 ± 3.0 | 0% |
| Cloperastine | 12 | Data Not Specified | ~40-50% |
| Cloperastine | 24 | Data Not Specified | ~70%[6] |
| Levodropropizine | 72 | No significant reduction | ~0%[6] |
| Gefapixant | 24 | Data Not Specified | ~70%[6] |
Data derived from a representative study[6]. The vehicle group mean is used as a baseline for calculating approximate inhibition.
Conclusion and Future Directions
The mechanism of action of this compound as a voltage-gated sodium channel blocker provides a strong theoretical basis for its potential as a peripherally acting antitussive agent.[5] Its established use in topical formulations for throat irritation further supports its local activity in the targeted airway region.[2][4]
However, a comprehensive review of publicly available scientific literature reveals a lack of specific preclinical data to quantify this antitussive effect. To validate its efficacy, rigorous investigation using standardized models, such as the citric acid-induced cough model in guinea pigs, is essential. Future studies should focus on establishing a clear dose-response relationship, determining the duration of action, and comparing its potency to both centrally and peripherally acting standard-of-care agents. Such data are critical for determining the therapeutic potential of this compound as a dedicated antitussive drug.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The uses and Pharmacokinetics of Dyclonine hydrochloride_Chemicalbook [chemicalbook.com]
- 4. DailyMed - SUCRETS COMPLETE VAPOR CHERRY- this compound and menthol lozenge [dailymed.nlm.nih.gov]
- 5. This compound | C18H28ClNO2 | CID 68304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. florajournal.com [florajournal.com]
Dyclonine Hydrochloride: A Covalent Inhibitor of Aldehyde Dehydrogenase for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A isoforms, are increasingly recognized as critical players in cancer biology. Their roles in conferring therapy resistance, promoting cancer stem cell (CSC) properties, and participating in cell signaling pathways have made them attractive targets for novel anti-cancer therapies. This technical guide provides an in-depth overview of dyclonine hydrochloride, a topical anesthetic that has been identified as a covalent inhibitor of ALDH. We will explore its mechanism of action, present key quantitative data on its inhibitory activity, provide detailed experimental protocols for its study, and visualize its interactions within relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ALDH with this compound.
Introduction: The Role of ALDH in Cancer
The aldehyde dehydrogenase (ALDH) superfamily consists of 19 isozymes that are crucial for detoxifying both endogenous and exogenous aldehydes.[1][2] In the context of oncology, specific ALDH isoforms, notably ALDH1A1 and ALDH3A1, are overexpressed in various tumors and are associated with poor prognosis and resistance to conventional therapies.[1] ALDH activity is a hallmark of cancer stem cells (CSCs), a subpopulation of tumor cells believed to drive tumor initiation, metastasis, and recurrence.[3][4] These enzymes contribute to therapy resistance by detoxifying chemotherapeutic agents, such as cyclophosphamide, and by reducing oxidative stress through the scavenging of reactive aldehydes like 4-hydroxynonenal (4-HNE).[5][6] Furthermore, ALDHs are integral components of several oncogenic signaling pathways, including the Wnt/β-catenin and retinoic acid signaling pathways, which regulate cell proliferation, differentiation, and survival.[4][7][8]
This compound: A Covalent Inhibitor of ALDH
This compound is an oral anesthetic that has been repurposed as a covalent inhibitor of ALDH.[6][9] Its chemical structure contains a unique motif that, through β-elimination, forms a vinyl ketone intermediate.[5][10] This reactive intermediate then forms a covalent adduct with the catalytic cysteine residue in the active site of ALDH enzymes, leading to their irreversible inhibition.[5][10] This mechanism of action makes dyclonine a potent and durable inhibitor of ALDH activity.
Mechanism of Covalent Inhibition
The covalent inhibition of ALDH by dyclonine proceeds through an enzyme-mediated β-elimination reaction. This process generates a vinyl ketone intermediate that is highly reactive towards the active site cysteine residue of ALDH enzymes. The nucleophilic cysteine attacks the vinyl ketone, forming a stable covalent bond and rendering the enzyme inactive.
Figure 1: Mechanism of covalent inhibition of ALDH by this compound.
Quantitative Data
The inhibitory potency of this compound against different ALDH isoforms has been determined in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.
| Inhibitor | ALDH Isoform | IC50 (µM) | Reference |
| This compound | ALDH2 | 35 | [5][11] |
| This compound | ALDH3A1 | 76 | [5][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on ALDH activity and its consequences in cancer cells.
ALDEFLUOR Assay for ALDH Activity
The ALDEFLUOR assay is a flow cytometry-based method to identify and quantify the population of cells with high ALDH activity.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Cells of interest (e.g., cancer cell line)
-
ALDEFLUOR™ Assay Buffer
-
Diethylaminobenzaldehyde (DEAB) - an ALDH inhibitor for control
-
Propidium Iodide (PI) for dead cell exclusion (optional)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Count the cells and resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
-
Staining:
-
Incubation:
-
Incubate both tubes for 30-60 minutes at 37°C, protected from light.[12]
-
-
Flow Cytometry Analysis:
Immunofluorescence Staining for 4-Hydroxynonenal (4-HNE)
This protocol details the detection of 4-HNE, a toxic aldehyde, in cells treated with this compound.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against 4-HNE
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a petri dish and allow them to adhere.
-
Treat the cells with this compound and/or other agents (e.g., sulfasalazine) for the desired time.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.[15]
-
Incubate with the primary anti-4-HNE antibody (diluted in blocking buffer) overnight at 4°C.[13]
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.[16]
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Image the slides using a fluorescence microscope.
-
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the efficacy of this compound in combination with sulfasalazine in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells for injection
-
This compound solution
-
Sulfasalazine solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., Matrigel).
-
Inject the cell suspension subcutaneously into the flank of the mice.[17]
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, dyclonine alone, sulfasalazine alone, combination).
-
Administer the treatments as per the planned schedule (e.g., intraperitoneal injection or oral gavage). For example, sulfasalazine can be administered at 350-400 mg/kg/day and this compound at 5 mg/kg/day via intraperitoneal injection.[6]
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Signaling Pathways and Therapeutic Strategies
This compound's inhibition of ALDH has significant implications for cancer cell signaling and presents opportunities for novel therapeutic strategies, such as synthetic lethality.
ALDH in the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and stemness. In some cancers, ALDH1A1 expression is directly regulated by this pathway.
Figure 2: Simplified Wnt/β-catenin signaling pathway leading to ALDH1A1 expression.
Synthetic Lethality with xCT Inhibition
A promising therapeutic strategy involves combining this compound with inhibitors of the cystine/glutamate antiporter (xCT), such as sulfasalazine. Cancer cells, particularly those resistant to xCT inhibition, often upregulate ALDH3A1 to detoxify the resulting accumulation of reactive oxygen species (ROS) and lipid peroxides. By inhibiting both pathways, a synthetic lethal effect can be achieved.[6][9]
Figure 3: Synthetic lethality by co-inhibition of xCT and ALDH3A1.
Clinical Perspective
Currently, there are no registered clinical trials specifically investigating this compound as an ALDH inhibitor for cancer therapy. Its established clinical use as a topical anesthetic suggests a favorable safety profile for localized applications.[18] However, systemic administration for cancer treatment would require further preclinical and clinical investigation to determine its safety, pharmacokinetics, and efficacy. The synergistic effects observed with drugs like sulfasalazine, which is already in clinical use, provide a strong rationale for future clinical studies.[19]
Conclusion
This compound represents a promising tool for cancer research and a potential lead compound for the development of novel anti-cancer therapies targeting ALDH. Its covalent mechanism of action ensures potent and sustained inhibition of ALDH activity. The synthetic lethal approach, combining dyclonine with other targeted therapies, offers a rational strategy to overcome drug resistance in cancers with high ALDH expression. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the therapeutic application of this compound and other ALDH inhibitors in oncology.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Inhibition of lung adenocarcinoma by combinations of sulfasalazine (SAS) and disulfiram-copper (DSF-Cu) in cell line models and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 4. protocols.io [protocols.io]
- 5. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Dyclonine and alverine citrate enhance the cytotoxic effects of proteasome inhibitor MG132 on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALDH1A1 drives prostate cancer metastases and radioresistance by interplay with AR- and RAR-dependent transcription [thno.org]
- 10. stemcell.com [stemcell.com]
- 11. researchgate.net [researchgate.net]
- 12. A New Method for Identifying Stem-Like Cells in Esophageal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 14. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 15. ptglab.com [ptglab.com]
- 16. ibidi.com [ibidi.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Dyclonine Hydrochloride in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyclonine hydrochloride is a topical anesthetic known to exhibit its effects by blocking voltage-gated sodium channels, a key component in the propagation of action potentials in excitable cells such as neurons.[1][2] This property makes it a compound of interest for electrophysiological studies aimed at understanding the mechanisms of local anesthesia, investigating the structure-function relationships of sodium channels, and screening for novel channel modulators. These application notes provide detailed protocols for the preparation of this compound solutions and their application in whole-cell patch-clamp electrophysiology experiments to characterize its effects on voltage-gated sodium currents.
Data Presentation
| Parameter | Value | Conditions | Source |
| Dyclonine HCl Solubility in DMSO | 15 mg/mL (46.03 mM) | Fresh DMSO recommended | [2] |
| Dyclonine HCl Molecular Weight | 325.87 g/mol | - | [2] |
| Lidocaine IC50 on NaV1.5 (inactivated state) | ~10 µM | Depolarized holding potential | |
| Lidocaine IC50 on NaV1.5 (resting state) | >300 µM | Negative holding potential | |
| Lidocaine IC50 on NaV1.7 (open channels) | ~20 µM | Inactivation-deficient mutant |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a stock solution of this compound and subsequent serial dilutions to obtain working concentrations for electrophysiology experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
External recording solution (see Protocol 2 for composition)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (10 mM):
-
Weigh out a precise amount of this compound powder. For a 10 mM stock solution, this will be 3.26 mg for 1 mL of solvent.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution using the external recording solution to achieve the desired final concentrations for your experiment (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM).
-
It is recommended to prepare fresh working solutions daily.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for a-V Channel Characterization
This protocol describes a general method for recording voltage-gated sodium currents from cultured cells (e.g., HEK293 cells stably expressing a specific NaV subtype or dorsal root ganglion neurons) and assessing the inhibitory effects of this compound.
Materials and Solutions:
-
Cell Culture: HEK293 cells expressing the NaV channel of interest or primary neurons.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH.
-
This compound working solutions (prepared in external solution).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
Microscope for cell visualization.
-
Perfusion system for solution exchange.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
-
Pipette Preparation and Seal Formation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette under positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
-
Whole-Cell Configuration and Baseline Recording:
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes.
-
Record baseline sodium currents using appropriate voltage protocols.
-
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, apply depolarizing steps in 10 mV increments (e.g., from -80 mV to +60 mV) for 50 ms.
-
Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses to various potentials (e.g., -120 mV to -10 mV) followed by a test pulse to 0 mV for 20 ms.
-
Use-Dependent Block: Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a high frequency (e.g., 10 Hz) from a holding potential of -100 mV.
-
-
Application of this compound and Data Acquisition:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate (typically 2-5 minutes).
-
Repeat the voltage protocols to record sodium currents in the presence of the drug.
-
Perform a washout by perfusing with the drug-free external solution and record the recovery of the sodium currents.
-
Repeat for different concentrations of this compound to construct a dose-response curve.
-
Mechanism of Action: Sodium Channel Blockade
This compound, like other local anesthetics, exerts its primary effect by blocking the influx of sodium ions through voltage-gated sodium channels in the neuronal membrane.[1][3][4] This inhibition prevents the depolarization of the membrane, thereby blocking the initiation and propagation of action potentials. The block is reversible and is thought to be state-dependent, with a higher affinity for the open and/or inactivated states of the channel.
Conclusion
The protocols outlined in these application notes provide a framework for the preparation and use of this compound in electrophysiological studies. By employing these methods, researchers can investigate the effects of dyclonine on voltage-gated sodium channels, contributing to a better understanding of its anesthetic properties and its potential as a pharmacological tool. Further studies are warranted to determine the specific affinity of this compound for different sodium channel subtypes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disturbance of consciousness caused by this compound mucilage: a case report - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dyclonine Hydrochloride in Cell-Based Calcium Influx Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyclonine hydrochloride is a topical anesthetic traditionally known for its mechanism of action as a sodium channel blocker.[1][2][3] By reversibly binding to activated sodium channels on the neuronal membrane, it decreases the permeability of sodium ions, leading to an increased excitation threshold and a subsequent blockade of nerve impulse conduction.[1][2][3] This action results in a temporary and localized loss of sensation.[2]
Recent research has unveiled a novel and potent inhibitory effect of this compound on the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a calcium-permeable cation channel involved in thermosensation and pain perception. This discovery opens new avenues for the application of this compound in cell-based assays, particularly those monitoring intracellular calcium influx to screen for modulators of TRPV3 and other ion channels.
These application notes provide a detailed protocol for utilizing this compound as an inhibitor in a cell-based calcium influx assay, primarily focusing on its effects on the TRPV3 channel.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effects of this compound on various TRP channels. Currently, specific IC50 values for this compound on individual voltage-gated sodium channel (Nav) subtypes are not widely available in publicly accessible literature; its activity is generally described as a non-selective sodium channel blocker.
| Ion Channel | Agonist Used | IC50 Value (µM) | Cell Type | Reference |
| TRPV3 | 2-APB | 3.2 ± 0.24 | HEK293T | [4] |
| TRPV1 | Capsaicin | 336.3 ± 12.0 | HEK293T | [4] |
| TRPV2 | 2-APB | 36.5 ± 3.7 | HEK293T | [4] |
| TRPM8 | Menthol | 72.4 ± 10.9 | HEK293T | [4] |
| TRPA1 | AITC | 152.35 ± 16.3 | HEK293T | [4] |
Signaling Pathway and Experimental Workflow
TRPV3 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the activation of the TRPV3 channel, leading to calcium influx, and its subsequent inhibition by this compound.
Caption: TRPV3 channel activation by an agonist allows for intracellular calcium influx, which can be inhibited by this compound.
Experimental Workflow for Calcium Influx Assay
This diagram outlines the key steps for performing a cell-based calcium influx assay to assess the inhibitory effect of this compound.
Caption: Workflow for assessing this compound's inhibitory effect on calcium influx.
Experimental Protocols
Protocol for this compound Inhibition of TRPV3-Mediated Calcium Influx
This protocol is designed for a 96-well plate format and utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentration in Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human TRPV3 channel.
Materials:
-
HEK293 cells expressing human TRPV3
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Poly-D-lysine coated 96-well black, clear-bottom plates
-
This compound (stock solution in DMSO)
-
TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate - 2-APB or Carvacrol)
-
Fluo-4 AM (stock solution in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation 3)
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-TRPV3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a poly-D-lysine coated 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in Assay Buffer to create a serial dilution for determining the IC50 value. The final DMSO concentration in the assay should be kept below 0.5%.
-
TRPV3 Agonist Solution: Prepare a stock solution of the TRPV3 agonist (e.g., 100 mM 2-APB in DMSO). Dilute to the desired final concentration in Assay Buffer.
-
Fluo-4 AM Loading Solution: For 10 mL of loading solution, mix 20 µL of 1 mM Fluo-4 AM stock with 20 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer.
-
-
Cell Loading with Calcium Indicator:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of Assay Buffer per well.
-
Add 100 µL of the Fluo-4 AM Loading Solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Calcium Influx Assay:
-
After incubation, wash the cells twice with 200 µL of Assay Buffer per well, leaving 100 µL of buffer in each well after the final wash.
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate for 5-10 minutes.
-
Baseline Reading: Measure the baseline fluorescence for 10-20 seconds (Excitation: 490 nm, Emission: 525 nm).
-
Compound Addition: Add the desired concentrations of this compound (or vehicle control) to the respective wells and incubate for 10-20 minutes.
-
Agonist Addition and Measurement: Add the TRPV3 agonist to all wells and immediately begin measuring the fluorescence intensity every 1-2 seconds for a duration of 2-5 minutes.
-
Controls:
-
Positive Control: Add a saturating concentration of Ionomycin to a set of wells to determine the maximum calcium influx.
-
Negative Control: Use cells treated with vehicle instead of this compound. Another negative control can include the addition of EGTA to chelate extracellular calcium.
-
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) after agonist addition (ΔF = Fmax - F0).
-
Normalize the fluorescence change to the baseline (ΔF/F0).
-
Plot the normalized fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound's dual action as a sodium channel blocker and a potent TRPV3 inhibitor makes it a valuable tool for researchers in pharmacology and drug discovery. The provided protocol offers a robust framework for investigating its inhibitory effects on TRPV3-mediated calcium influx. This assay can be adapted to study the effects of this compound on other calcium-permeable ion channels and to screen for novel modulators of these important drug targets. Further research is warranted to elucidate the specific interactions of this compound with various voltage-gated sodium channel subtypes to provide a more complete pharmacological profile.
References
- 1. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Electrophysiological Analysis of Voltage-Gated Ion Channel Modulation by General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sophion.co.jp [sophion.co.jp]
Application Note: Quantification of Dyclonine Hydrochloride in Pharmaceutical Formulations by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Dyclonine hydrochloride in various pharmaceutical formulations. The described protocol provides a reliable and efficient approach for quality control and research purposes, ensuring accurate determination of the active pharmaceutical ingredient (API). The method is characterized by its simplicity, precision, and accuracy, making it suitable for routine analysis in a laboratory setting.
Introduction
This compound is a local anesthetic used topically to relieve pain and irritation.[1] Accurate quantification of this compound in pharmaceutical products is crucial to ensure dosage uniformity and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This document provides a comprehensive guide to a validated HPLC-UV method for the determination of this compound.
Experimental
Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 or Phenyl Hydride reversed-phase column is required.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid
-
Triethylamine
-
Phosphoric acid
-
Buffer solutions
-
Chromatographic Conditions
The following tables summarize various chromatographic conditions that have been successfully employed for the analysis of this compound. Method selection may depend on the specific formulation and available instrumentation.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 75mm[1] | SinoChoom ODS-BP C18, 5 µm, 4.6 mm × 200 mm[2][3] | Shimadzu shim-pack GIST C18, 5µm, 250mm x 4.6mm |
| Mobile Phase | A: DI Water with 0.1% Formic Acid (v/v) B: Acetonitrile with 0.1% Formic Acid (v/v)[1] | Acetonitrile : water : triethylamine (45 : 55 : 1.0), pH adjusted to 3.5 with glacial acetic acid[3] | Acetonitrile and Buffer pH 5.9 (70:30) |
| Flow Rate | 1.0 mL/minute[1] | Not Specified | 1.0 mL/minute |
| Detection (UV) | 270 nm[1] | 280 nm[2] | 218 nm |
| Injection Volume | 2 µL[1] | 20 µL[2] | 25 µL |
| Run Time | Approximately 4 minutes[1] | Retention time of 6.0 min[2][3] | Retention time of 4.4 minutes |
Standard and Sample Preparation
2.3.1. Standard Solution Preparation
-
Stock Solution: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent like a mixture of acetonitrile and water.[1][2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 20-200 µg/mL).[2][3]
2.3.2. Sample Preparation (from a Compound Lotion Formulation)
-
Accurately transfer 1 mL of the compound lotion into a 10 mL glass tube.
-
Add 5 mL of chloroform to the tube.
-
Shake the mixture for 2 minutes and then centrifuge at 3000 rpm for 5 minutes.[2]
-
Repeat the extraction process twice more with fresh chloroform.
-
Combine the supernatant (chloroform layers) and evaporate to dryness at 50°C in a water bath.[2]
-
Dissolve the residue in a known volume of the mobile phase to achieve a concentration within the calibration range.[2]
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[4] Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Results |
| Linearity Range | 20–200 µg/mL[2][3] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Precision (Intra-day %RSD) | < 2% (e.g., 0.66%)[2] |
| Precision (Inter-day %RSD) | < 2% (e.g., 0.73%)[2] |
| Accuracy (% Recovery) | 98-102% |
| Specificity | No interference from excipients was observed.[2] |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: HPLC-UV analysis workflow for this compound.
The logical relationship for ensuring accurate quantification is based on the comparison of the analyte response from the sample to a standard curve generated from reference standards.
Caption: Logical relationship for quantitative analysis.
Conclusion
The HPLC-UV method described in this application note is a reliable and validated technique for the quantification of this compound in pharmaceutical formulations. The method is specific, linear, precise, and accurate, making it a valuable tool for quality control and research in the pharmaceutical industry. The provided protocols and workflows can be readily adapted for routine analysis.
References
Application of Dyclonine Hydrochloride for Gag Reflex Suppression in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gag reflex, or pharyngeal reflex, is a protective mechanism that prevents foreign objects from entering the airway. While essential, an overactive gag reflex can pose a significant challenge in various veterinary procedures, including oral examinations, dental work, and endotracheal intubation. Dyclonine hydrochloride is a topical anesthetic that provides rapid, temporary numbing of mucous membranes.[1] Its mechanism of action involves the reversible blockade of sodium channels in neuronal membranes, which inhibits the propagation of nerve impulses that trigger the gag reflex.[2][3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound to suppress the gag reflex in animal models, primarily focusing on feline and canine subjects due to the availability of analogous data for other topical anesthetics.
Mechanism of Action: Signaling Pathway
This compound acts as a local anesthetic by blocking the initiation and conduction of nerve impulses. It achieves this by physically obstructing the voltage-gated sodium channels within the nerve cell membrane. This disruption prevents the influx of sodium ions, a critical step in the depolarization of the nerve membrane and the generation of an action potential. By inhibiting this signaling pathway at the sensory nerve endings in the pharynx, this compound effectively prevents the transmission of the afferent signal that initiates the gag reflex.
Quantitative Data Summary
While specific data for this compound in animal models for gag reflex is limited, the following tables summarize its known properties from human studies and provide comparative data for Lidocaine, a commonly used topical anesthetic in veterinary medicine for laryngeal desensitization, which is closely related to gag reflex suppression. This information can serve as a baseline for designing new studies.
Table 1: Pharmacokinetic Properties of Topical Anesthetics
| Parameter | This compound (Human) | Lidocaine (Canine/Feline) |
| Concentration | 0.5% - 1% Solution[1] | 2% - 10% Solution/Spray[2] |
| Onset of Action | 2 - 10 minutes[4][5] | ~1.5 minutes (topical laryngeal)[2] |
| Duration of Action | ~30 minutes[4][5] | Not well-defined for topical pharyngeal |
| Formulations | Solution, Mucilage[1][6] | Solution, Spray[2] |
Table 2: Comparative Efficacy Data (Lidocaine in Feline Laryngeal Desensitization)
| Treatment Group | Response to Intubation (Mean Score) | Number of Intubation Attempts (Mean) |
| 2% Lidocaine (Topical, 2 mg/kg) | Low | Low |
| 10% Lidocaine (Topical Spray) | Low | Low |
| 2% Lidocaine (IV) | High | High |
| No Treatment | High | High |
Data adapted from a study on laryngeal desensitization in cats, which can be considered a relevant model for pharyngeal reflex suppression. A lower score indicates a more suppressed reflex.[2]
Experimental Protocols
The following are proposed protocols for the evaluation of this compound for gag reflex suppression in feline and canine models. These protocols are based on established methods for assessing the gag reflex and administering topical anesthetics.
Protocol 1: Evaluation of Gag Reflex Suppression in the Feline Model
1. Objective: To determine the efficacy, optimal concentration, and duration of action of this compound topical solution for suppressing the gag reflex in domestic cats.
2. Animal Model: Healthy, adult domestic cats (Felis catus) of either sex, weighing between 3-5 kg. Animals should be acclimated to the handling and housing conditions for at least 7 days prior to the experiment.
3. Materials:
- This compound solution (0.5% and 1%)
- Lidocaine hydrochloride solution (2%) as a positive control
- Sterile saline as a placebo control
- Sterile cotton-tipped applicators
- Syringes (1 mL) and atomization devices or catheters for spray application
- Animal scale
- Timer
- Personal protective equipment (gloves, lab coat)
4. Experimental Workflow:
5. Procedure:
- Baseline Assessment: One day prior to the experiment, assess the baseline gag reflex for each cat. Gently restrain the cat and use a sterile cotton-tipped applicator to touch the base of the tongue and the pharyngeal wall. Record the response using a scoring system (see Table 3).
- Animal Preparation: On the day of the experiment, weigh each animal to determine the correct dosage.
- Drug Administration:
- Group 1: this compound 0.5%
- Group 2: this compound 1%
- Group 3: Lidocaine 2% (positive control)
- Group 4: Sterile saline (placebo)
- Administer the assigned solution topically to the oropharynx using a syringe with an atomizer or a catheter to ensure even distribution over the target area. A suggested starting dose, extrapolated from lidocaine studies, would be in the range of 1-2 mg/kg.
- Gag Reflex Assessment: At 2, 5, 10, 15, and 30 minutes post-administration, gently stimulate the pharyngeal area with a fresh, sterile cotton-tipped applicator and record the gag reflex response using the scoring system.
- Monitoring: After the final assessment, monitor the animals for any adverse effects, such as changes in behavior, appetite, or signs of local irritation, for at least 4 hours.
6. Data Collection and Analysis:
- Record the gag reflex score at each time point for all animals.
- Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of the different treatments over time.
Table 3: Gag Reflex Scoring System
| Score | Description of Response |
| 0 | No response |
| 1 | Minimal response (e.g., slight tongue movement, brief hesitation in swallowing) |
| 2 | Moderate response (e.g., noticeable contraction of pharyngeal muscles, head movement) |
| 3 | Strong response (e.g., forceful gag, retching, attempt to expel the applicator) |
Protocol 2: Evaluation of Gag Reflex Suppression in the Canine Model
1. Objective: To evaluate the efficacy of this compound for gag reflex suppression in dogs.
2. Animal Model: Healthy, adult beagle dogs (Canis lupus familiaris) of either sex, weighing between 8-12 kg.
3. Materials:
- This compound solution (0.5% and 1%)
- Lidocaine hydrochloride solution (2%) as a positive control
- Sterile saline as a placebo control
- Tongue depressor or a long, sterile cotton-tipped applicator
- Syringes and spray applicators
- Animal scale
- Timer
- Personal protective equipment
4. Procedure:
- Baseline Assessment: Similar to the feline protocol, establish a baseline gag reflex score for each dog by gently touching the caudal pharyngeal wall.[7]
- Drug Administration: Administer the assigned solutions (Dyclonine 0.5%, Dyclonine 1%, Lidocaine 2%, or saline) as a spray to the oropharynx. A starting dose of 0.5-1 mg/kg could be considered.
- Gag Reflex Assessment: Assess the gag reflex at 2, 5, 10, 15, and 30 minutes post-administration using the scoring system in Table 3.
- Monitoring: Monitor the dogs for any adverse reactions post-procedure.
Safety and Toxicological Information
While generally considered safe for topical use, it is crucial to be aware of the potential for systemic absorption and toxicity, especially in smaller animals.
-
LD50 for this compound:
-
Oral (rabbit): 240 mg/kg
-
-
Potential Adverse Effects:
-
Overexposure may lead to central nervous system depression.
-
May cause skin and eye irritation upon direct contact.
-
-
Precautions:
-
Use the lowest effective dose to minimize the risk of systemic toxicity.
-
Avoid contact with the eyes.
-
Ensure that resuscitative equipment and oxygen are available in case of an adverse reaction.
-
Conclusion
This compound presents a promising option for the suppression of the gag reflex in animal models due to its rapid onset and local anesthetic properties. The provided protocols offer a framework for researchers to systematically evaluate its efficacy and safety in feline and canine models. Further studies are warranted to establish optimal dosing regimens and directly compare its potency with other topical anesthetics in a veterinary setting.
References
- 1. septodontusa.com [septodontusa.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. publications.aap.org [publications.aap.org]
- 5. drugs.com [drugs.com]
- 6. Disturbance of consciousness caused by this compound mucilage: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dermlasersurgery.com [dermlasersurgery.com]
Application Notes and Protocols for the Development of Novel Dyclonine Hydrochloride Topical Anesthetic Gels
Introduction
Dyclonine hydrochloride is a potent topical anesthetic known for its rapid onset and moderate duration of action.[1] Traditionally used in over-the-counter throat lozenges and sprays, its application in novel topical gel formulations for dermal anesthesia presents a promising area of research.[2][3] As a ketone-based anesthetic, it provides a valuable alternative for patients who may have sensitivities to common ester or amide-type anesthetics.[4] The development of a gel-based delivery system aims to enhance drug permeation, provide controlled release, and improve patient compliance for localized pain management during minor dermatological or dental procedures.[5][6]
These application notes provide a comprehensive guide for researchers and drug development professionals on the formulation, characterization, and evaluation of novel this compound topical anesthetic gels.
Mechanism of Action
This compound functions by blocking the initiation and conduction of nerve impulses.[7] It reversibly binds to activated sodium channels on the neuronal membrane, which decreases the membrane's permeability to sodium ions.[1][7] This stabilization of the neuronal membrane inhibits the influx of sodium ions required for depolarization.[1] Consequently, the threshold for electrical excitation increases, leading to a failure in the propagation of an action potential and a subsequent conduction blockade, resulting in a temporary and localized loss of sensation.[7]
Application Note 1: Formulation Development
The development of a topical gel requires the careful selection of excipients to ensure stability, efficacy, and desirable physical properties. Key components include the active pharmaceutical ingredient (API), a gelling agent, a solvent system, penetration enhancers, and preservatives.[8][9]
-
Active Pharmaceutical Ingredient (API): this compound (e.g., 0.5% - 2.0% w/w). The concentration can be varied based on desired anesthetic efficacy.
-
Gelling Agent: Polymers such as Carbopol® 940, hydroxypropyl methylcellulose (HPMC), or poloxamers create the gel matrix.[8] Their concentration dictates the viscosity and release characteristics of the final product.
-
Solvent/Co-Solvent System: Purified water is the primary solvent. Co-solvents like propylene glycol or ethanol can be used to dissolve the API and other excipients and may also act as penetration enhancers.[9][10]
-
Penetration Enhancer: Agents like menthol or oleic acid can be incorporated to facilitate the transport of dyclonine HCl across the stratum corneum.[9][10]
-
Preservative: To prevent microbial growth, preservatives such as methylparaben or phenoxyethanol are essential.[9]
-
pH Adjuster: A neutralizer like triethanolamine is often required to adjust the pH of carbomer-based gels to a range suitable for skin application (typically pH 6.0-7.0).[9]
Table 1: Illustrative Formulations of this compound Gels (Note: These are example formulations. Actual concentrations should be optimized based on experimental data.)
| Component | Function | Formulation F1 (% w/w) | Formulation F2 (% w/w) | Formulation F3 (% w/w) |
| This compound | API | 1.0 | 1.0 | 1.0 |
| Carbopol® 940 | Gelling Agent | 1.0 | 1.5 | 1.0 |
| Propylene Glycol | Co-Solvent / Humectant | 10.0 | 10.0 | 10.0 |
| Menthol | Penetration Enhancer | - | - | 0.5 |
| Methylparaben | Preservative | 0.1 | 0.1 | 0.1 |
| Triethanolamine | pH Adjuster | q.s. to pH 6.5 | q.s. to pH 6.5 | q.s. to pH 6.5 |
| Purified Water | Solvent | q.s. to 100 | q.s. to 100 | q.s. to 100 |
Protocol 1: Preparation of this compound Topical Gel (Carbopol® 940 Base)
Objective: To prepare a stable and homogenous topical gel containing 1% this compound.
Materials & Equipment:
-
This compound USP
-
Carbopol® 940
-
Propylene Glycol
-
Methylparaben
-
Triethanolamine
-
Purified Water
-
Analytical balance, magnetic stirrer with hot plate, pH meter, beakers, measuring cylinders, overhead mechanical stirrer.
Procedure:
-
Disperse Gelling Agent: Accurately weigh Carbopol® 940 and slowly disperse it in a beaker containing the required volume of purified water under constant stirring with a magnetic stirrer. Avoid clump formation. Allow the dispersion to hydrate for at least 2 hours (or overnight) to ensure complete swelling.
-
Prepare Drug Solution: In a separate beaker, dissolve the accurately weighed methylparaben and this compound in propylene glycol with gentle heating (if necessary) to form a clear solution.
-
Combine Phases: Add the drug solution from Step 2 to the aqueous carbomer dispersion from Step 1 dropwise while mixing with an overhead mechanical stirrer at a moderate speed.
-
Neutralize the Gel: Slowly add triethanolamine drop by drop to the mixture while continuously stirring. Monitor the pH using a calibrated pH meter. Continue adding until the pH reaches the target range (e.g., 6.5 ± 0.2) and a clear, viscous gel is formed.[9]
-
Final Mixing and Degassing: Continue stirring for another 15-20 minutes to ensure homogeneity. Let the gel stand for a few hours to allow any entrapped air bubbles to escape.
-
Storage: Store the prepared gel in a well-closed, light-resistant container at a controlled room temperature.
Application Note 2: Characterization and Evaluation Workflow
A systematic evaluation is crucial to ensure the quality, safety, and efficacy of the developed gel. The workflow typically progresses from basic physicochemical tests to more complex biological evaluations.
Table 2: Physicochemical Characterization Parameters
| Parameter | Method | Illustrative Target Value | Rationale |
| Appearance | Visual Inspection | Clear, homogenous, free of particles | Ensures product quality and patient acceptance |
| pH | Digital pH Meter | 6.0 - 7.0 | Must be non-irritating and compatible with skin pH[9] |
| Viscosity | Brookfield Viscometer | 4.0x10⁶ - 5.0x10⁶ cps | Affects spreadability, retention time, and drug release[9] |
| Spreadability | Parallel Plate Method | 4.0 - 6.0 g.cm/s | Indicates ease of application on the skin |
| Drug Content | HPLC / UV-Spectrophotometry | 95% - 105% of label claim | Ensures correct dosage in the final product |
Protocol 2: In Vitro Release Testing (IVRT)
Objective: To determine the rate and extent of this compound release from the gel formulation. This test is crucial for quality control and assessing formulation performance.[11]
Materials & Equipment:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., polysulfone, cellulose acetate)
-
Receptor medium (e.g., Phosphate Buffered Saline pH 7.4)
-
Water bath with circulator, magnetic stirrers, syringes, HPLC or UV-Spectrophotometer.
Procedure:
-
Apparatus Setup: Assemble the Franz diffusion cells. The receptor compartment is filled with pre-warmed (32 ± 0.5°C) and de-gassed receptor medium. A small magnetic stir bar is placed in the receptor compartment.[10]
-
Membrane Mounting: Mount the synthetic membrane between the donor and receptor compartments, ensuring no air bubbles are trapped underneath.
-
Equilibration: Allow the system to equilibrate for 30 minutes.
-
Sample Application: Accurately apply a finite dose (e.g., 200-300 mg) of the dyclonine HCl gel onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment via the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.[10]
-
Analysis: Analyze the collected samples for dyclonine HCl concentration using a validated analytical method (e.g., HPLC).
-
Data Calculation: Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against time.
Table 3: Example Data for IVRT
| Time (hours) | Cumulative Drug Released (μg/cm²) |
| 0.5 | 55.2 |
| 1.0 | 101.5 |
| 2.0 | 189.7 |
| 4.0 | 350.1 |
| 6.0 | 485.6 |
| 8.0 | 590.3 |
Protocol 3: Ex Vivo Skin Permeation Testing (IVPT)
Objective: To evaluate the permeation of this compound through the skin, providing an insight into the formulation's potential in vivo performance.[12][13]
Materials & Equipment:
-
Same as IVRT protocol.
-
Excised skin (e.g., porcine ear skin, rat abdominal skin, or human cadaver skin).[14]
Procedure:
-
Skin Preparation: Excise the skin from the source. Carefully remove any subcutaneous fat and connective tissue. Cut the skin into appropriate sizes to fit the Franz diffusion cells. The skin can be used fresh or stored frozen until use.[14]
-
Apparatus Setup & Membrane Mounting: The protocol is similar to IVRT, but the synthetic membrane is replaced with the prepared biological skin sample. The stratum corneum side should face the donor compartment.[14]
-
Skin Integrity Check: Before applying the formulation, skin integrity can be checked by measuring its electrical resistance.
-
Sample Application & Sampling: Follow steps 4-6 from the IVRT protocol.
-
Data Analysis:
-
Plot the cumulative amount of drug permeated per unit area (μg/cm²) against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Determine the lag time (tL) by extrapolating the linear portion of the plot to the x-axis.[15]
-
Table 4: Example Data for Ex Vivo Permeation Parameters
| Formulation | Steady-State Flux (Jss) (μg/cm²/h) | Lag Time (tL) (hours) | Permeability Coefficient (Kp) (cm/h) |
| F1 (Control) | 85.4 ± 7.2 | 1.8 ± 0.3 | 0.85 x 10⁻³ |
| F3 (w/ Enhancer) | 145.9 ± 11.5 | 1.1 ± 0.2 | 1.46 x 10⁻³ |
Protocol 4: In Vivo Anesthetic Efficacy Assessment
Objective: To assess the onset and duration of the anesthetic effect of the dyclonine HCl gel in a suitable animal model or human volunteers.
Materials & Equipment:
-
Developed dyclonine HCl gel formulations.
-
Placebo gel (without dyclonine HCl).
-
Pain/stimulus-inducing device (e.g., pinprick, thermal probe).
-
Pain assessment scale (e.g., Visual Analogue Scale (VAS) for human studies, or a behavioral score for animal studies).[16][17]
-
Stopwatch.
Procedure (Illustrative model for human volunteers):
-
Subject Recruitment: Recruit healthy volunteers after obtaining informed consent and ethics committee approval.
-
Site Demarcation: Mark two test sites (e.g., 2x2 cm) on the forearm of each subject.
-
Baseline Measurement: Assess the baseline pain perception at both sites using the chosen stimulus (e.g., a standardized pinprick) and record the pain score (e.g., on a 10-point VAS).
-
Gel Application: Apply a standardized amount of the dyclonine HCl gel to one site and the placebo gel to the other in a blinded manner.
-
Efficacy Assessment:
-
Onset of Action: Apply the stimulus at regular intervals (e.g., every 2 minutes) after gel application and record the pain score. The time taken to achieve a significant reduction in pain score is the onset time.[16]
-
Duration of Action: After the onset is established, continue to apply the stimulus at longer intervals (e.g., every 10-15 minutes) until the pain score returns to the baseline level. The total time from onset to the return of sensation is the duration of action.
-
-
Data Analysis: Compare the mean onset time and duration of action between the active and placebo groups using appropriate statistical tests.
Table 5: Example Data for In Vivo Efficacy
| Formulation | Onset of Action (minutes) | Duration of Action (minutes) | Mean VAS Score at 10 min (0-10 scale) |
| Placebo | N/A | N/A | 7.8 ± 0.9 |
| F1 (1% Dyclonine HCl) | 8.5 ± 1.5 | 45.2 ± 5.1 | 2.1 ± 0.7 |
| F3 (1% Dyclonine HCl w/ Enhancer) | 5.1 ± 1.1 | 58.7 ± 6.3 | 0.9 ± 0.5 |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. nbinno.com [nbinno.com]
- 5. Novel Hydrogels for Topical Applications: An Updated Comprehensive Review Based on Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: An Essential Local Anesthetic in Modern Medicine_Chemicalbook [chemicalbook.com]
- 8. Preparation and Characterization of Lidocaine-Loaded, Microemulsion-Based Topical Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rmiq.org [rmiq.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs | FDA [fda.gov]
- 12. Ex vivo skin permeation study: Significance and symbolism [wisdomlib.org]
- 13. In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Onset of Action and Efficacy of Topical Lignocaine Anesthesia in Children: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo Evaluation of New Topical Anaesthetic Cream Formulated with Palm Oil Base - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Dyclonine Hydrochloride in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyclonine hydrochloride is a topical anesthetic agent known for its rapid onset and moderate duration of action.[1] It functions by blocking sodium channels on the neuronal membrane, thereby inhibiting the initiation and conduction of nerve impulses.[2][3] This mechanism leads to a reversible loss of sensation in the localized area of application.[2] While extensively used in clinical settings for topical anesthesia of mucous membranes, its application and efficacy in preclinical in vivo models of pain are not well-documented in publicly available literature.[4][5]
These application notes provide detailed protocols for evaluating the analgesic potential of this compound using standard in vivo pain models. Due to a lack of specific published data for this compound in these models, the quantitative data presented in the tables are illustrative and based on typical results observed with other local anesthetics (e.g., lidocaine) or NSAIDs (e.g., diclofenac) that serve as common positive controls. These examples are intended to guide researchers in experimental design and data interpretation when investigating this compound.
Signaling Pathway of this compound
This compound, like other local anesthetics, exerts its analgesic effect by blocking the transmission of pain signals. The primary mechanism of action is the blockade of voltage-gated sodium channels in sensory neurons.
Figure 1: Mechanism of action of this compound.
Experimental Protocols for In Vivo Pain Models
The following are detailed protocols for commonly used preclinical pain models suitable for evaluating the analgesic effects of this compound.
Topical Administration in the Formalin Test
The formalin test is a model of tonic chemical pain that has two distinct phases: an acute neurogenic phase followed by a later inflammatory phase.[6] This allows for the differentiation between analgesic effects on acute nociception and inflammatory pain.
Experimental Workflow:
Figure 2: Workflow for the Formalin Test with Topical Administration.
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g).
-
Acclimatization: Place animals in individual observation chambers for at least 30 minutes before testing to allow for acclimatization to the environment.
-
Drug Administration:
-
Test Group: Apply a fixed volume (e.g., 20-50 µL) of this compound solution (e.g., 0.5%, 1%, or 2% in saline) to the plantar surface of the right hind paw. Allow for a predetermined absorption time (e.g., 15-30 minutes).
-
Control Group: Apply the same volume of vehicle (e.g., saline) to the right hind paw of control animals.
-
-
Pain Induction: Inject 50 µL (rats) or 20 µL (mice) of a 2.5% formalin solution in saline into the plantar surface of the right hind paw.[7]
-
Observation: Immediately after formalin injection, record the cumulative time the animal spends licking or biting the injected paw. Observations are typically divided into two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.[6]
-
-
Data Analysis: Compare the mean licking/biting time between the this compound-treated group and the vehicle-treated group for each phase. Calculate the percentage of inhibition.
Illustrative Quantitative Data (Formalin Test):
| Treatment Group | Nociceptive Score (Seconds) - Phase 1 | % Inhibition - Phase 1 | Nociceptive Score (Seconds) - Phase 2 | % Inhibition - Phase 2 |
| Vehicle Control | 65 ± 5 | - | 110 ± 8 | - |
| Dyclonine HCl (1%) | Expected to be lower | To be determined | Expected to be lower | To be determined |
| Lidocaine (2%) | 30 ± 4 | 53.8% | 45 ± 6 | 59.1% |
Note: Data for Lidocaine is illustrative of a typical local anesthetic effect. Specific results for this compound need to be experimentally determined.
Infiltration Anesthesia in the Hot Plate Test
The hot plate test is a model of thermal nociception that assesses the response to a constant temperature stimulus. It is useful for evaluating centrally and peripherally acting analgesics. For this compound, infiltration anesthesia would be an appropriate administration route to assess its local analgesic effects.
Experimental Workflow:
References
- 1. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 3. Infiltration pain and local anesthetic effects of buffered vs plain 1% diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cryo-EM Sample Preparation of Dyclonine Hydrochloride-Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Dyclonine hydrochloride-protein complexes for high-resolution structure determination using cryogenic electron microscopy (cryo-EM). This compound is a local anesthetic that functions by reversibly binding to and blocking activated sodium channels on neuronal membranes.[1][2][3][4][5] This interaction inhibits the influx of sodium ions, thereby preventing the generation and conduction of nerve impulses and resulting in a temporary loss of sensation.[1][3][4][6] Understanding the structural basis of this interaction is crucial for the development of novel therapeutics with improved efficacy and specificity.
Cryo-EM has emerged as a powerful technique for visualizing the three-dimensional structure of biological macromolecules, including challenging targets like membrane proteins and their complexes with small molecules.[7][8][9][10][11] The success of a cryo-EM experiment is heavily reliant on the preparation of high-quality, vitrified samples.[9][12][13][14][15] This guide outlines the key steps and considerations for preparing this compound-protein complexes for cryo-EM analysis.
I. Target Protein Considerations
The primary target of this compound is the voltage-gated sodium channel, a class of integral membrane proteins.[1][2][16][17] Due to their inherent instability and hydrophobic nature, membrane proteins require specific solubilization and stabilization strategies for successful structural studies.
Key considerations for the target protein include:
-
Expression and Purification: A robust system for expressing and purifying the target protein in sufficient quantities and to a high degree of homogeneity is essential.[12][15] Eukaryotic expression systems may be necessary for proteins requiring post-translational modifications.
-
Solubilization and Stabilization: Membrane proteins need to be extracted from the lipid bilayer using detergents or encapsulated in membrane-mimicking systems like nanodiscs or amphipols to maintain their native conformation.[12][18][19]
-
Biochemical and Biophysical Characterization: Prior to cryo-EM grid preparation, it is crucial to confirm the integrity, homogeneity, and activity of the purified protein. Techniques such as size-exclusion chromatography (SEC), dynamic light scattering (DLS), and functional assays should be employed.[12][13]
II. This compound Preparation
This compound is soluble in water and DMSO.[17] A fresh stock solution should be prepared and filtered before use to remove any potential aggregates.
| Parameter | Recommendation |
| Solvent | Sterile, nuclease-free water or DMSO |
| Stock Concentration | 10-50 mM |
| Storage | Aliquoted and stored at -20°C to -80°C to avoid freeze-thaw cycles |
III. Formation of the this compound-Protein Complex
The formation of a stable and homogenous protein-ligand complex is a critical step. The optimal conditions for complex formation will need to be determined empirically.
Experimental Protocol for Complex Formation:
-
Purification of the Target Protein: Purify the target protein to >95% homogeneity as assessed by SDS-PAGE and SEC.
-
Concentration of the Protein: Concentrate the purified protein to a suitable starting concentration, typically in the range of 1-10 mg/mL.[12]
-
Incubation with this compound:
-
Add this compound to the purified protein solution at a molar excess (e.g., 10-100 fold) to ensure saturation of the binding sites.
-
Incubate the mixture on ice or at 4°C for a predetermined period (e.g., 30 minutes to 2 hours) to allow for complex formation. The optimal incubation time should be determined experimentally.
-
-
Removal of Excess Ligand (Optional): If necessary, excess unbound this compound can be removed by a final size-exclusion chromatography step. This also serves as a final polishing step to ensure a monodisperse sample of the complex.[12]
-
Concentration of the Complex: Concentrate the purified complex to the desired concentration for cryo-EM grid preparation, typically between 0.5 and 5 mg/mL.[12]
IV. Cryo-EM Grid Preparation and Vitrification
The goal of this stage is to embed the this compound-protein complexes in a thin layer of vitreous (non-crystalline) ice.[7][13][20][21]
Experimental Protocol for Vitrification:
-
Grid Selection and Preparation:
-
Choose appropriate cryo-EM grids. Holey carbon or gold grids are commonly used.[21] For smaller proteins, grids with a continuous thin carbon film or graphene oxide support may improve particle distribution and signal-to-noise.[22]
-
Glow-discharge the grids immediately before sample application to render the surface hydrophilic.[22]
-
-
Sample Application:
-
In a controlled environment with high humidity to prevent evaporation, apply 3-4 µL of the this compound-protein complex solution to the prepared grid.
-
-
Blotting:
-
Blot away excess liquid using filter paper to create a thin film of the sample.[12] The blotting time is a critical parameter that needs to be optimized to achieve the ideal ice thickness.
-
-
Plunge-Freezing:
-
Grid Screening:
-
Screen the vitrified grids using a cryo-electron microscope to assess ice thickness, particle distribution, and overall sample quality before proceeding to high-resolution data collection.[12]
-
V. Data Presentation: Recommended Starting Parameters
The following table summarizes the recommended starting parameters for the preparation of this compound-protein complexes for cryo-EM. These parameters should be optimized for each specific protein target.
| Parameter | Recommended Starting Range/Value | Notes |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations may be needed for smaller proteins.[12][13] |
| This compound Concentration | 10-100x molar excess over protein | Ensure saturation of binding sites. |
| Incubation Time | 30 minutes - 2 hours | Should be optimized to ensure stable complex formation. |
| Incubation Temperature | 4°C or on ice | To maintain protein stability. |
| Final Buffer Composition | Low ionic strength buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) | Avoid high concentrations of glycerol or sucrose.[12] For membrane proteins, include a minimal concentration of detergent or maintain in nanodiscs/amphipols. |
| Grid Type | Holey carbon (e.g., Quantifoil, C-flat) or gold grids | Consider continuous carbon or graphene oxide for small complexes.[22] |
| Blotting Time | 2 - 8 seconds | Highly dependent on the sample and environment; requires careful optimization. |
| Plunge Freezing | Automated vitrification device (e.g., Vitrobot, Leica EM GP) | Ensures reproducibility.[12] |
VI. Visualizations
The following diagrams illustrate the key processes involved in the preparation and mechanism of action.
Caption: Mechanism of action of this compound.
References
- 1. This compound | C18H28ClNO2 | CID 68304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: An Essential Local Anesthetic in Modern Medicine_Chemicalbook [chemicalbook.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Dyclonine | C18H27NO2 | CID 3180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]
- 9. Methods for Preparing Cryo-EM Grids of Large Macromolecular Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. Cryo-EM grid preparation of membrane protein samples for single particle analysis [spiral.imperial.ac.uk]
- 11. portlandpress.com [portlandpress.com]
- 12. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM [frontiersin.org]
- 16. glpbio.com [glpbio.com]
- 17. Dyclonine (hydrochloride) - tcsc2421 - Taiclone [taiclone.com]
- 18. CURRENT OUTCOMES WHEN OPTIMIZING “STANDARD” SAMPLE PREPARATION FOR SINGLE-PARTICLE CRYO-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cryo-electron microscopy analysis of small membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vitrification-techniques-mastering-cryo-em-sample-preservation | Shuimu Biosciences [shuimubio.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Cryo-EM for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Nerve Conduction Blockade Mechanisms with Dyclonine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing dyclonine hydrochloride as a tool to investigate the mechanisms of nerve conduction blockade. This document outlines the background, key experimental protocols, and data presentation formats to facilitate research in this area.
Introduction
This compound is a topical anesthetic that reversibly blocks nerve signal transmission, leading to a temporary loss of sensation.[1][2][3] Its primary mechanism of action is the blockade of voltage-gated sodium channels within the neuronal membrane.[1][2][3] By inhibiting the influx of sodium ions, this compound prevents the depolarization of the nerve membrane and the subsequent propagation of action potentials.[1][2][3] This property makes it a valuable pharmacological tool for studying the fundamental processes of nerve conduction and for the development of novel anesthetic agents.
Recent research has also identified dyclonine as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a cation-permeable channel involved in cutaneous sensation, including temperature sensation, nociception, and itch.[4][5] This dual activity presents an opportunity to investigate its role in more complex sensory modulation pathways.
These notes will detail protocols for assessing the effects of this compound on nerve conduction, from isolated nerve preparations to cell-based electrophysiology assays.
Data Presentation
To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: Comparative Efficacy of this compound and Other Local Anesthetics
| Local Anesthetic | Concentration | Onset of Anesthesia (minutes) | Duration of Anesthesia (minutes/hours) | Reference |
| Dyclonine HCl | 0.5% - 1.0% | Rapid | 30 - 60 minutes | [1] |
| Lidocaine | 2% | 4.9 hours (average) | [2] | |
| Lidocaine with Epinephrine | 2% with 1:100,000 | 10.4 hours (average) | [2] | |
| Bupivacaine | 0.5% | 24.9 hours (average) | [2] | |
| Ropivacaine | Not specified | Not specified | 21.5 hours (average) | [1] |
Table 2: Inhibitory Concentration (IC50) of this compound on Ion Channels
| Ion Channel | Agonist/Stimulus | IC50 (µM) | Cell Line | Reference |
| TRPV3 (mouse) | 2-APB | 29.8 ± 5.3 | HEK 293 GnTI- | [5] |
| TRPV3 (human) | 2-APB | 16.2 ± 0.72 | HEK 293T | [4] |
| TRPV3 (frog) | 2-APB | 12.3 ± 1.6 | HEK 293T | [4] |
| TRPV3 (mouse) | Heat (~52°C) | 14.02 ± 2.5 | Not specified | [4] |
Experimental Protocols
Protocol 1: Isolated Sciatic Nerve Preparation for Compound Action Potential (CAP) Recording
This protocol is adapted from standard methods for ex vivo nerve recording and can be used to assess the concentration-dependent effects of this compound on nerve conduction velocity and amplitude.[6][7][8][9]
Materials:
-
Isolated sciatic nerve from a rodent model (e.g., mouse or rat)
-
Recording chamber with stimulating and recording electrodes
-
Artificial cerebrospinal fluid (aCSF) or Krebs solution
-
This compound stock solution
-
Stimulator and amplifier
-
Data acquisition system
Procedure:
-
Nerve Dissection: Carefully dissect the sciatic nerve from the hind limb of the animal model.[8][9]
-
Mounting: Place the isolated nerve in the recording chamber, ensuring it is bathed in oxygenated aCSF. Position the nerve across the stimulating and recording electrodes.
-
Baseline Recording: Stimulate the nerve with a supramaximal square-wave pulse and record the baseline compound action potential (CAP). The CAP represents the summed electrical activity of all the axons in the nerve.
-
Drug Application: Perfuse the recording chamber with aCSF containing the desired concentration of this compound.
-
Data Acquisition: Record CAPs at regular intervals to determine the time course of the nerve block.
-
Concentration-Response: After a stable block is achieved, wash out the drug with fresh aCSF. Repeat steps 4 and 5 with increasing concentrations of this compound to generate a concentration-response curve.
-
Data Analysis: Measure the amplitude and latency of the CAPs. A decrease in amplitude indicates a block of conduction, while an increase in latency suggests a slowing of conduction velocity. Calculate the IC50 value for the reduction in CAP amplitude.
Expected Results: this compound is expected to cause a concentration-dependent and reversible decrease in the amplitude of the compound action potential, indicating a blockade of nerve conduction.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade
This protocol allows for the direct measurement of this compound's effect on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing a specific voltage-gated sodium channel subtype (e.g., Nav1.7, which is crucial for pain signaling)[10][11][12][13]
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular recording solutions
-
This compound stock solution
-
Data acquisition and analysis software
Procedure:
-
Cell Culture: Culture the HEK293 cells expressing the sodium channel of interest according to standard protocols.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ. Fill the pipette with the intracellular solution.
-
Whole-Cell Configuration: Obtain a giga-ohm seal between the patch pipette and the cell membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Voltage Protocol: Clamp the cell membrane at a holding potential of -80 mV. Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Baseline Recording: Record baseline sodium currents in the absence of the drug.
-
Drug Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Data Acquisition: Record sodium currents in the presence of the drug.
-
Concentration-Response and State-Dependence:
-
To determine the IC50, apply a range of this compound concentrations and measure the resulting inhibition of the peak sodium current.
-
To investigate state-dependent block, vary the holding potential or use pulse protocols that favor the resting, open, or inactivated states of the sodium channel before applying the drug.
-
-
Data Analysis: Measure the peak amplitude of the sodium currents. Fit the concentration-response data to the Hill equation to determine the IC50. Analyze the voltage- and use-dependence of the block to characterize the interaction of this compound with different conformational states of the sodium channel.
Expected Results: this compound is expected to produce a concentration-dependent, and potentially state-dependent, block of the voltage-gated sodium currents.
Visualizations
Caption: Mechanism of this compound-induced nerve block.
Caption: Workflow for Compound Action Potential (CAP) recording.
Caption: Workflow for whole-cell patch-clamp experiments.
References
- 1. Comparison of local anesthetics for digital nerve blocks: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized double-blind comparison of duration of anesthesia among three commonly used agents in digital nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Onset and Duration of Anesthesia of Varying Lidocaine and Epinephrine Concentrations Used in WALANT: A Randomized Double-Blind Comparative Study | Philippine Journal of Orthopaedics [philjorthopaedics.org]
- 4. Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural mechanism of TRPV3 channel inhibition by the anesthetic dyclonine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro multichannel single-unit recordings of action potentials from mouse sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro multichannel single-unit recordings of action potentials from mouse sciatic nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Procedure for Reliable and Long-Lasting Ex Vivo Recordings of Sciatic Nerve Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiological and Pharmacological Analyses of Nav1.9 Voltage-Gated Sodium Channel by Establishing a Heterologous Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium channels Nav1.7, Nav1.8 and pain; two distinct mechanisms for Nav1.7 null analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium channels Nav1.7, Nav1.8 and pain; two distinct mechanisms for Nav1.7 null analgesia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Assessing Dyclonine Hydrochloride's Antimicrobial Synergy
Introduction
Dyclonine hydrochloride, a potent topical anesthetic, functions by blocking sodium channels to prevent the transmission of pain signals.[1] Beyond its anesthetic properties, this compound has demonstrated significant bactericidal and fungicidal activity.[2][3] As antimicrobial resistance continues to pose a significant threat to global health, the exploration of synergistic combinations of existing drugs with antimicrobial agents offers a promising strategy to enhance efficacy and combat resistant pathogens.
Studies have shown that this compound possesses inhibitory action against a range of pathogenic bacteria.[4][5] Furthermore, early research indicated a synergistic antimicrobial effect when combined with other agents like chlorobutanol.[2] This suggests the potential of this compound to act as a synergist, augmenting the activity of conventional antibiotics against susceptible and resistant microbial strains.
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial synergy of this compound with various classes of antibiotics. The protocols herein detail the checkerboard assay for determining the nature of the interaction and the time-kill kinetics assay to assess the rate and extent of bacterial killing.
Experimental Design and Strategy
The primary objective is to quantify the interaction between this compound and selected antibiotics against relevant bacterial strains. This is achieved by first determining the Minimum Inhibitory Concentration (MIC) of each compound individually, followed by assessing their combined effect using the checkerboard and time-kill curve methods.
Materials and Reagents
-
Compounds: this compound (analytical grade), selected antibiotics (e.g., Gentamicin, Ciprofloxacin, Penicillin G).
-
Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) reference strains. Clinically relevant resistant strains (e.g., MRSA) should also be considered.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Agar (TSA).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator (37°C), spectrophotometer, sterile spreaders, and consumables.
Experimental Workflow
The overall experimental process is designed to systematically progress from determining individual antimicrobial activity to characterizing the synergistic interaction in detail.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. This is a prerequisite for the checkerboard assay.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound and each antibiotic in CAMHB in separate 96-well plates.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted antimicrobial agent. The final volume in each well will be 200 µL.[7]
-
Controls: Include a positive control (bacteria in broth without any drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading MIC: The MIC is the lowest concentration of the drug in which there is no visible turbidity.
Protocol 2: Checkerboard Assay
The checkerboard assay is the most common method for evaluating antimicrobial combinations in vitro.[6][7]
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of CAMHB to each well.[6]
-
Drug Dilutions:
-
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of Antibiotic A (e.g., Gentamicin) starting from a concentration of 4x MIC.
-
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of this compound (Drug D) starting from 4x MIC.
-
This creates a matrix of wells with varying concentrations of both drugs.[6][8]
-
-
Controls:
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared as in 3.1.1) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Collection: After incubation, determine the MIC of each drug alone and the MIC of each drug in combination (the lowest concentration that inhibits growth in a given row/column).
Protocol 3: Time-Kill Kinetics Assay
This assay provides dynamic information about the bactericidal or bacteriostatic activity of the drug combination over time.[9][10]
-
Preparation: Prepare tubes with CAMHB containing this compound alone, the selected antibiotic alone, and the synergistic combination of both. Concentrations are typically based on the MIC values (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a growth control tube without any drugs.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.[11]
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Plating: Perform serial ten-fold dilutions of the aliquots in sterile saline or phosphate-buffered saline. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto TSA plates.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Colony Counting: Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
Data Presentation and Interpretation
Checkerboard Assay Data
The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[12][13]
The FIC for each drug is calculated as follows:
-
FIC of Dyclonine (FIC D): (MIC of Dyclonine in combination) / (MIC of Dyclonine alone)[14]
-
FIC of Antibiotic A (FIC A): (MIC of Antibiotic A in combination) / (MIC of Antibiotic A alone)[14]
The FICI is the sum of the individual FICs: FICI = FIC D + FIC A [14][15]
The results are interpreted as follows:
| FICI Value | Interpretation |
|---|---|
| ≤ 0.5 | Synergy[12][15] |
| > 0.5 to ≤ 1.0 | Additive[15][16] |
| > 1.0 to < 4.0 | Indifference[8][15] |
Table 1: Example Checkerboard Results for Dyclonine HCl and Gentamicin against S. aureus
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| Dyclonine HCl | 64 | 16 | 0.25 | \multirow{2}{}{0.375 } | \multirow{2}{}{Synergy } |
| Gentamicin | 4 | 0.5 | 0.125 |
Time-Kill Assay Data
The results are analyzed by comparing the reduction in bacterial counts over time.
-
Bacteriostatic activity: A < 3-log₁₀ reduction in CFU/mL from the initial inoculum.[10]
-
Bactericidal activity: A ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum (99.9% kill).[9][10]
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.[10]
Table 2: Example Time-Kill Results (Log₁₀ CFU/mL Reduction at 24h) against S. aureus
| Treatment (Concentration) | Initial Inoculum (Log₁₀ CFU/mL) | 24h Count (Log₁₀ CFU/mL) | Log₁₀ Reduction | Outcome |
| Growth Control | 5.70 | 8.90 | -3.20 (Growth) | N/A |
| Dyclonine HCl (1x MIC) | 5.71 | 4.50 | 1.21 | Bacteriostatic |
| Gentamicin (1x MIC) | 5.72 | 3.10 | 2.62 | Bacteriostatic |
| Dyclonine + Gentamicin | 5.69 | <2.00 | >3.69 | Synergistic & Bactericidal |
Hypothetical Mechanism of Synergy
This compound's primary action as a local anesthetic involves membrane interaction. This property may extend to bacterial membranes, causing disruption or increased permeability. This disruption could facilitate the entry of a partner antibiotic, such as a beta-lactam or aminoglycoside, into the bacterial cell, thereby enhancing its access to intracellular targets and lowering the concentration required for an antimicrobial effect.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial properties of this compound, a new topical anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial potential of an antispasmodic drug dicyclomine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. actascientific.com [actascientific.com]
Application Notes and Protocols for Incorporating Dyclonine Hydrochloride in Sedation Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are intended for preclinical research purposes only. Dyclonine hydrochloride is primarily used as a topical local anesthetic and its use as a systemic sedative in preclinical models is not well-established. The proposed protocols are hypothetical and should be considered as a starting point for investigation. All animal procedures should be performed in accordance with institutional and national guidelines for the humane treatment of animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction
This compound is a local anesthetic that reversibly blocks nerve conduction by inhibiting the influx of sodium ions through voltage-gated sodium channels in neuronal membranes.[1][2][3] This mechanism of action is the basis for its use in topical anesthesia to numb mucous membranes.[4] While its primary indication is for local anesthetic effects, like other local anesthetics, systemic absorption of this compound can lead to central nervous system (CNS) effects.[1][2] These effects are dose-dependent, progressing from initial CNS excitation at lower toxic doses to CNS depression at higher doses.[2][3] There is limited but emerging interest in exploring the potential sedative properties of local anesthetics for preclinical research applications. These application notes provide a summary of the known properties of this compound and propose experimental protocols for its initial evaluation as a sedative agent in preclinical research models.
Mechanism of Action
The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels.[1][2][3] By binding to these channels in their open or inactivated state, it prevents the influx of sodium ions that is necessary for the depolarization of nerve cell membranes and the propagation of action potentials.[1][2][3] While this action is localized at the site of application for anesthesia, systemic absorption can lead to the blockade of sodium channels in the CNS, resulting in systemic effects.[1][2]
Caption: Mechanism of action of this compound.
Quantitative Data
There is a significant lack of quantitative data regarding the sedative efficacy and pharmacokinetics of this compound in preclinical models. The available data is primarily limited to acute toxicity studies.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 176 | [1] |
| Rat | Intraperitoneal | 31, 33 | [1][5] |
| Mouse | Oral | 90, 100 | [1][5] |
| Mouse | Intraperitoneal | 43 | [1] |
| Rabbit | Oral | 240 | [4][6] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. This data should be used to guide the selection of doses for initial efficacy and safety studies, starting with doses significantly lower than the reported LD50 values.
Proposed Experimental Protocols
The following protocols are designed as a starting point for the investigation of this compound as a sedative agent in preclinical research.
Protocol 1: Evaluation of Sedative Efficacy in Rats
Objective: To determine the dose-dependent sedative effects of this compound in rats.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) for injection
-
Male/Female Sprague-Dawley rats (8-10 weeks old)
-
Standard animal cages
-
Apparatus for assessing the righting reflex (e.g., a V-shaped trough or open-topped box)
-
Timer
Methodology:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least 7 days prior to the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. Further dilutions should be made to achieve the desired final concentrations for injection.
-
Experimental Groups:
-
Group 1: Vehicle control (sterile saline)
-
Group 2-5: this compound at increasing doses (e.g., 5, 10, 15, 20 mg/kg, intraperitoneal injection). Dose selection should be based on the LD50 data, starting at approximately 1/10th of the intraperitoneal LD50.
-
-
Procedure: a. Administer the assigned treatment (vehicle or this compound) via intraperitoneal injection. b. Immediately after injection, place the animal in an observation cage. c. Onset of Sedation: Record the time from injection to the onset of sedation, characterized by decreased spontaneous activity and ataxia. d. Loss of Righting Reflex (LORR): At regular intervals (e.g., every 5 minutes), gently place the animal on its back. The inability of the animal to right itself within 30 seconds is considered a positive LORR.[7] Record the time to LORR. e. Duration of Sedation: Continue to assess the righting reflex at regular intervals until it is regained. The duration of sedation is the time from LORR to the return of the righting reflex. f. Sedation Score: At peak effect, assess the depth of sedation using a validated scoring system (see Table 2).[8]
-
Data Analysis: Analyze the dose-response relationship for the induction and duration of LORR. Compare sedation scores between groups using appropriate statistical methods.
Table 2: Example Sedation Scoring Scale for Rats
| Score | Behavioral and Reflex Activity |
| 0 | Spontaneous movement, alert |
| 1 | Intermittent spontaneous movement, reduced alertness |
| 2 | No spontaneous movement, responds to auditory stimulus |
| 3 | Loss of auditory reflex, responds to tail pinch |
| 4 | Loss of corneal reflex, responds to tail pinch |
| 5 | Loss of response to tail pinch |
Protocol 2: Preliminary Safety and Toxicity Assessment
Objective: To assess the acute safety and tolerability of systemically administered this compound in rats.
Materials:
-
This compound
-
Sterile saline
-
Male/Female Sprague-Dawley rats
-
Physiological monitoring system (for heart rate, respiratory rate, and body temperature)
-
Pulse oximeter for measuring oxygen saturation (SpO2)
Methodology:
-
Animal Preparation: Follow the same acclimatization and grouping as in Protocol 1.
-
Procedure: a. Administer the assigned treatment. b. Continuously monitor the animals for at least 4 hours post-administration. c. Physiological Monitoring: At baseline (pre-injection) and at regular intervals (e.g., 15, 30, 60, 120, 240 minutes) post-injection, record the following parameters:[9][10]
- Heart Rate
- Respiratory Rate
- Body Temperature
- Oxygen Saturation (SpO2) d. Clinical Observations: Continuously observe and record any adverse clinical signs, including but not limited to:
- Seizures or tremors
- Changes in mucous membrane color (cyanosis)
- Excessive salivation
- Vocalization
- Any other signs of distress
-
Data Analysis: Compare physiological parameters between the this compound-treated groups and the vehicle control group. Note the incidence and severity of any adverse events.
Experimental Workflow
The following diagram outlines a logical workflow for the preclinical evaluation of this compound as a potential sedative agent.
Caption: Proposed experimental workflow for preclinical evaluation.
Conclusion
The provided application notes and protocols offer a foundational framework for the initial investigation of this compound as a potential sedative agent in preclinical research. Due to the limited available data, researchers should proceed with caution, starting with low doses and prioritizing careful safety monitoring. The proposed studies aim to address the current knowledge gap and provide initial data on the sedative efficacy and safety profile of systemically administered this compound. Successful completion of these initial studies may warrant further investigation into its pharmacokinetic properties and potential use in combination with other anesthetic or analgesic agents.
References
- 1. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. nysora.com [nysora.com]
- 4. dhpsupply.com [dhpsupply.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 8. researchgate.net [researchgate.net]
- 9. kentscientific.com [kentscientific.com]
- 10. az.research.umich.edu [az.research.umich.edu]
Troubleshooting & Optimization
Troubleshooting Dyclonine hydrochloride solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dyclonine hydrochloride. Here, you will find detailed information on its solubility in aqueous buffers, protocols for solution preparation, and guidance on addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is described as sparingly or partly soluble in water.[1] Its solubility is pH-dependent. At 25°C, its solubility in water has been reported to be as high as 40 mg/mL and 50 mg/mL (with the use of ultrasound).[2] However, another source indicates a much lower predicted water solubility of 0.046 mg/mL.[3]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound, a weak base with a pKa of approximately 8.36, is significantly influenced by pH.[3][4] It is more soluble in acidic conditions where it is protonated. As the pH increases towards and beyond its pKa, the uncharged form predominates, which is less water-soluble and may lead to precipitation. A topical solution of this compound has a pH adjusted to 3.0-5.0.[1]
Q3: What is the solubility of this compound in common aqueous buffers like Phosphate-Buffered Saline (PBS) and TRIS buffer?
Q4: I am observing precipitation when dissolving this compound in my aqueous buffer. What could be the cause and how can I resolve it?
A4: Precipitation of this compound in aqueous buffers is a common issue and can be attributed to several factors:
-
pH of the Buffer: If the buffer pH is near or above the pKa of this compound (~8.36), the less soluble free base form will be more prevalent, leading to precipitation.
-
Concentration: The intended concentration of your solution may exceed the solubility limit of the compound at the specific pH and temperature of your buffer.
-
Buffer Composition: The presence of other salts in the buffer could potentially influence solubility through common ion effects or other interactions.
-
Temperature: Solubility is often temperature-dependent. Dissolving the compound at a slightly elevated temperature might help, but be cautious as heating can cause decomposition, leading to a turbid solution and oily precipitate.[5]
To resolve precipitation, consider the following troubleshooting steps:
-
Lower the pH: Adjusting the pH of your buffer to a more acidic range (e.g., pH 4-6) should increase solubility.
-
Sonication: Using an ultrasonic bath can aid in the dissolution process.[4]
-
Start with a Stock Solution: Prepare a concentrated stock solution in a solvent where this compound is more soluble, such as ethanol or DMSO, and then dilute it into your aqueous buffer.[1][4] Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Gentle Warming: Gentle warming can be attempted, but monitor the solution closely for any signs of degradation.
Data Presentation
Table 1: Reported Solubility of this compound in Various Solvents
| Solvent | pH | Temperature (°C) | Solubility | Citation |
| Water | Not Specified | 25 | 40 mg/mL | [2] |
| Water | Not Specified | Not Specified | 50 mg/mL (with ultrasound) | [4] |
| Water | Not Specified | Not Specified | 28.0 mg/mL | [5] |
| Water (Predicted) | Not Specified | Not Specified | 0.046 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | 2.0 mg/mL | [5] |
| Aqueous Solution | 7.4 | Not Specified | > 48.9 µg/mL | [5] |
| DMSO | Not Specified | Not Specified | ≥ 25 mg/mL | [4] |
| Ethanol | Not Specified | Not Specified | Soluble | [1] |
| Acetone | Not Specified | Not Specified | Soluble | [1] |
| Chloroform | Not Specified | Not Specified | Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution in an Acidic Aqueous Buffer (e.g., Acetate Buffer, pH 4.5)
-
Prepare the Buffer: Prepare a 0.1 M acetate buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate to achieve a pH of 4.5.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a small volume of the acetate buffer to the powder and vortex or sonicate to create a slurry.
-
Complete Dissolution: Gradually add the remaining buffer while stirring until the desired final concentration is reached.
-
pH Verification: Check the final pH of the solution and adjust if necessary with dilute acid or base.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particles.
Protocol 2: Preparation of a this compound Solution using a DMSO Stock
-
Prepare DMSO Stock: Dissolve this compound in 100% DMSO to prepare a concentrated stock solution (e.g., 25 mg/mL).[4]
-
Prepare Aqueous Buffer: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4 or TRIS-HCl, pH 7.4).
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the solution is low enough to not affect your experiment (typically <0.5%).
-
Observation: Observe the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or the pH of the buffer.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Optimizing Dyclonine Hydrochloride Concentration for Topical Anesthesia Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Dyclonine hydrochloride for topical anesthesia.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for topical anesthesia?
A1: this compound is most commonly formulated in 0.5% and 1% solutions for topical anesthesia.[1][2] The optimal concentration depends on the specific application, desired onset and duration of action, and the target tissue. While a 1% solution provides a higher concentration of the active ingredient, a 0.5% solution is often sufficient for many procedures, minimizing the risk of potential side effects.[1]
Q2: What is the typical onset and duration of action for this compound topical anesthesia?
A2: The onset of anesthesia with this compound is relatively rapid, typically occurring within 2 to 10 minutes after application.[1][3] The duration of the anesthetic effect is approximately 30 minutes.[1][3]
Q3: What is the primary mechanism of action for this compound?
A3: this compound is a local anesthetic that works by blocking voltage-gated sodium channels in neuronal membranes.[4] This action inhibits the influx of sodium ions, which is necessary for the initiation and conduction of nerve impulses, resulting in a temporary loss of sensation in the localized area of application.[4]
Q4: Are there any known stability issues with this compound formulations?
A4: this compound can be susceptible to degradation in aqueous solutions, particularly when exposed to heat.[5] The pH of the formulation is a critical factor in maintaining its stability.[6][7] Researchers should conduct appropriate stability studies, especially for new formulations.
Q5: Can this compound be used for patients with allergies to other local anesthetics?
A5: this compound is a ketone-based anesthetic, which distinguishes it from amide and ester-type local anesthetics.[8] This structural difference may make it a suitable alternative for patients with known hypersensitivities to other classes of local anesthetics. However, allergic reactions to this compound itself, though infrequent, can still occur.[9]
Troubleshooting Guide
Issue 1: Inconsistent or Inadequate Anesthetic Efficacy in Pre-clinical Models.
-
Possible Cause: Improper formulation leading to poor drug release or permeation.
-
Troubleshooting Tip:
-
Review the formulation's physicochemical properties, including pH and viscosity. The pH should be optimized for both stability and effective skin penetration.[7]
-
Ensure the chosen vehicle is compatible with this compound and enhances its solubility and release.
-
Consider the use of permeation enhancers, but evaluate their potential for skin irritation.
-
-
-
Possible Cause: High variability in the experimental model.
-
Troubleshooting Tip:
-
Standardize the application procedure, including the dose per unit area and the duration of application.
-
Ensure the skin or mucosal tissue used in in vitro studies is of consistent thickness and integrity.[10]
-
In animal models, ensure consistent application site and technique.
-
-
Issue 2: Evidence of Cellular Toxicity in In Vitro Assays.
-
Possible Cause: The concentration of this compound is too high.
-
Troubleshooting Tip:
-
Perform a dose-response study to determine the minimum effective concentration that provides adequate anesthesia with minimal cytotoxicity.[11]
-
Compare the cytotoxic profile of your formulation with a simple aqueous solution of this compound to assess the contribution of other excipients to the observed toxicity.
-
-
-
Possible Cause: Interaction with other formulation excipients.
-
Troubleshooting Tip:
-
Evaluate the cytotoxicity of the vehicle alone to rule out its contribution to cell death.
-
Simplify the formulation to include only essential components and re-evaluate toxicity.
-
-
Issue 3: Formulation Instability (e.g., phase separation, crystallization).
-
Possible Cause: Incompatibility with thickening agents or other excipients.
-
Troubleshooting Tip:
-
Some thickeners can interact with active pharmaceutical ingredients, affecting stability.[12][13][14] Evaluate the compatibility of this compound with different types of thickeners (e.g., natural vs. synthetic polymers).
-
Assess the impact of pH on the interaction between this compound and the chosen thickener.
-
-
-
Possible Cause: Inadequate solubilization of this compound.
-
Troubleshooting Tip:
-
Verify the solubility of this compound in the chosen solvent system at the target concentration.[4]
-
Consider the use of co-solvents or other solubilizing agents, ensuring they are compatible with the intended application and do not cause skin irritation.
-
-
Data Presentation
Table 1: Efficacy of this compound Topical Solutions
| Concentration | Onset of Action | Duration of Action | Clinical Applications |
| 0.5% | 2 - 10 minutes[1][3] | Approx. 30 minutes[1][3] | Anesthetizing mucous membranes, blocking gag reflex, relieving pain from oral ulcers.[1] |
| 1% | 2 - 10 minutes[1][3] | Approx. 30 minutes[1][3] | Anesthetizing accessible mucous membranes prior to endoscopic procedures.[1] |
Table 2: Comparative Efficacy of 1% this compound with Other Topical Anesthetics
| Topical Anesthetic | Efficacy Assessment | Outcome | Reference |
| 1% Dyclonine | Pressure application on gingiva to determine discomfort threshold. | Showed significant reduction in pain threshold, following 5% EMLA cream. | [15] |
| 10% Benzocaine | Pressure application on gingiva to determine discomfort threshold. | Showed significant reduction in pain threshold, following 1% dyclonine. | [15] |
| 10% Lidocaine | Pressure application on gingiva to determine discomfort threshold. | No significant difference from placebo. | [15] |
| Placebo | Pressure application on gingiva to determine discomfort threshold. | A placebo effect was observed. | [15] |
Experimental Protocols
1. In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is designed to assess the permeation of this compound from a topical formulation through a skin membrane.
-
Materials:
-
Procedure:
-
Prepare the excised skin by carefully removing any subcutaneous fat and cutting it to the appropriate size to fit the Franz diffusion cell.
-
Mount the skin membrane between the donor and receptor compartments of the Franz cell, ensuring the dermal side is in contact with the receptor solution.
-
Fill the receptor compartment with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Apply a precise amount of the this compound formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), collect samples from the receptor compartment.
-
After each sampling, replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.
-
2. In Vivo Topical Anesthetic Efficacy Assessment using the Tail-Flick Test in Rodents
This protocol assesses the analgesic effect of a topical this compound formulation in a rodent model.
-
Materials:
-
Tail-flick analgesia meter
-
Rodents (mice or rats)
-
This compound formulation
-
Control vehicle
-
-
Procedure:
-
Acclimatize the animals to the testing environment and handling procedures.
-
Determine the baseline tail-flick latency for each animal by applying a heat source to the tail and recording the time it takes for the animal to flick its tail away.[18] A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.[19]
-
Apply a standardized amount of the this compound formulation or control vehicle to a defined area on the animal's tail.
-
At specific time points after application (e.g., 5, 15, 30, 45, and 60 minutes), measure the tail-flick latency again.
-
An increase in the tail-flick latency compared to baseline and the control group indicates an analgesic effect.
-
The duration of action can be determined by the time it takes for the tail-flick latency to return to baseline levels.[20]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for efficacy testing.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. septodontusa.com [septodontusa.com]
- 3. m.youtube.com [m.youtube.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Effect of formulation pH on transport of naltrexone species and pore closure in microneedle-enhanced transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disturbance of consciousness caused by this compound mucilage: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DylcloPro(this compound Topical Solution, USP, 0.5% and 1%) Topical AnestheticRx only [dailymed.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. mdpi.com [mdpi.com]
- 12. specialchem.com [specialchem.com]
- 13. valeofyorkccg.nhs.uk [valeofyorkccg.nhs.uk]
- 14. Thickeners and thickened fluids – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 15. Evaluating the efficacy of commonly used topical anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. Tail flick test - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Autofluorescence of Dyclonine Hydrochloride in Imaging Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the potential autofluorescence of Dyclonine hydrochloride during imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging studies?
A1: Autofluorescence is the natural emission of light by biological structures or compounds when excited by a light source. In fluorescence microscopy, this can be problematic as it can mask the specific signal from the fluorescent probes being used, leading to poor signal-to-noise ratios and difficulty in interpreting the results. Endogenous fluorophores such as NADH, collagen, and elastin are common sources of autofluorescence in tissues.
Q2: Does this compound exhibit autofluorescence?
Q3: What are the general strategies to mitigate autofluorescence?
A3: There are several established strategies to combat autofluorescence, which can be broadly categorized as:
-
Procedural Controls: Optimizing sample preparation techniques to minimize the generation of autofluorescence.
-
Chemical Quenching: Using chemical reagents to reduce or eliminate autofluorescence.
-
Photobleaching: Intentionally photobleaching the autofluorescent components before imaging the target fluorophore.
-
Imaging and Computational Approaches: Employing advanced microscopy techniques and software to distinguish the specific signal from the autofluorescence background.
Q4: How can I determine the spectral properties of the autofluorescence in my samples?
A4: To effectively address autofluorescence, it is crucial to characterize its spectral profile. This can be done by acquiring a lambda scan (also known as a spectral scan or emission fingerprint) of an unstained control sample (a sample containing the tissue and this compound but no fluorescent labels) using a confocal microscope with a spectral detector. This will reveal the excitation and emission maxima of the background fluorescence, guiding the selection of appropriate mitigation strategies.
Troubleshooting Guides
Issue 1: High background fluorescence obscuring the signal of interest.
This is a common problem when working with compounds that may be autofluorescent or when using tissues with high endogenous fluorescence.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Detailed Methodologies:
-
Procedural Optimization:
-
Fixation: If using aldehyde fixatives like paraformaldehyde or glutaraldehyde, which are known to induce autofluorescence, consider reducing the fixative concentration or fixation time. Alternatively, switch to a non-aldehyde-based fixative such as ice-cold methanol or ethanol.
-
Perfusion: For tissue samples, perfuse with phosphate-buffered saline (PBS) prior to fixation to remove red blood cells, which are a source of heme-related autofluorescence.
-
Mounting Media: Use a mounting medium that contains an anti-fading agent and is optimized for low background fluorescence.
-
-
Chemical Quenching:
-
Sodium Borohydride (NaBH₄): This reducing agent can be effective for aldehyde-induced autofluorescence.
-
Protocol: Following fixation and permeabilization, incubate the sample in a freshly prepared solution of 0.1% to 1% (w/v) sodium borohydride in PBS for 10-30 minutes at room temperature. Wash thoroughly with PBS (3 x 5 minutes). Caution: Sodium borohydride can generate gas; perform in a well-ventilated area.
-
-
Sudan Black B (SBB): Effective for quenching lipofuscin autofluorescence.
-
Protocol: After immunostaining, incubate the sample in a 0.1% to 0.3% (w/v) solution of Sudan Black B in 70% ethanol for 5-20 minutes at room temperature. Wash extensively with PBS to remove excess SBB. Note: SBB can introduce a dark precipitate, so optimization of the incubation time is crucial.
-
-
Commercial Quenching Reagents: Several commercial kits are available that are designed to reduce autofluorescence from various sources with optimized protocols.
-
Comparison of Common Chemical Quenching Agents:
| Quenching Agent | Target Autofluorescence | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced | Simple protocol | Can cause tissue damage; may affect antigenicity |
| Sudan Black B | Lipofuscin | Effective for lipofuscin | Can leave a dark precipitate; may quench some fluorophores |
| Eriochrome Black T | General | Broad-spectrum quenching | Can have variable efficacy depending on tissue type |
| Commercial Reagents | Broad-spectrum | Optimized and validated | Higher cost |
-
Photobleaching:
-
Protocol: Before applying your fluorescent probes, expose the unstained sample to high-intensity light from the microscope's light source (e.g., a broad-spectrum lamp or a laser line that excites the autofluorescence) for an extended period (minutes to hours). The duration will need to be determined empirically. After photobleaching, proceed with your standard staining protocol.
-
-
Spectral Unmixing:
-
Concept: This computational technique separates the emission spectra of multiple fluorophores, including the autofluorescence spectrum.
-
Workflow:
-
Acquire a spectral image (lambda stack) of your fully stained sample.
-
Acquire a spectral image of an unstained control sample to obtain the "autofluorescence fingerprint."
-
Acquire spectral images of samples stained with each individual fluorophore to obtain their "fingerprints."
-
Use the microscope's software to perform linear unmixing, which will mathematically subtract the autofluorescence contribution from each pixel in your experimental image.
-
-
Spectral Unmixing Workflow Diagram:
Caption: Workflow for spectral unmixing to remove autofluorescence.
Issue 2: Difficulty in choosing the right fluorophores to avoid autofluorescence from this compound.
Without a known emission spectrum for this compound, selecting spectrally distinct fluorophores is challenging.
Troubleshooting Strategy:
Decision Pathway for Fluorophore Selection:
Caption: Decision pathway for selecting fluorophores in the presence of unknown autofluorescence.
Recommendations:
-
Prioritize Far-Red and Near-Infrared (NIR) Probes: Most endogenous autofluorescence and autofluorescence from fixatives are strongest in the blue and green regions of the spectrum. By using fluorophores that excite and emit in the far-red (e.g., excitation > 630 nm, emission > 650 nm) or NIR range, you can often spectrally separate your signal from the majority of the background.
-
Use Bright and Photostable Fluorophores: A brighter fluorophore will increase your signal-to-noise ratio, making the autofluorescence less impactful. Choose modern, bright, and photostable dyes.
-
Consider Alternative Labeling Strategies: If direct imaging of this compound proves too challenging due to its autofluorescence, consider indirect methods to study its effects. For example, use fluorescently labeled antibodies to visualize the cellular targets of this compound or fluorescent reporters to measure downstream signaling events.
By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively manage and overcome the challenges posed by the autofluorescence of this compound in their imaging studies, leading to clearer, more reliable data.
Refining sample preparation for Dyclonine hydrochloride analysis by mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation and analysis of Dyclonine hydrochloride by mass spectrometry. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common sample preparation techniques for analyzing this compound in biological matrices by LC-MS/MS?
A1: The most frequently employed sample preparation techniques for this compound in biological matrices like plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).[1][2][3][4] PPT is a simpler and faster method, often using acetonitrile or methanol, but it may result in a less clean sample and significant matrix effects.[5] SPE provides a more thorough cleanup, leading to reduced matrix effects, but the method development is more complex.[1][3][5]
Q2: I am observing significant signal suppression for this compound. What are the potential causes and how can I mitigate this?
A2: Signal suppression in LC-MS/MS analysis of this compound is a common manifestation of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the analyte.[5][6][7]
-
Improve Sample Cleanup: Enhance your sample preparation method. If you are using protein precipitation, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) to remove a larger portion of interfering matrix components.[4][5]
-
Optimize Chromatography: Modify your chromatographic conditions to separate this compound from the interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a different stationary phase.[4]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[5] However, ensure that the diluted concentration of this compound remains above the limit of quantification.
-
Use a Different Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[7] If your instrument allows, testing with an APCI source might be beneficial.
-
Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[8]
Q3: My recovery of this compound is low and inconsistent. What steps can I take to troubleshoot this?
A3: Low and variable recovery can stem from several factors during sample preparation.
-
Optimize Extraction pH: Ensure the pH of your sample and extraction solvents is optimal for this compound, which is a basic compound.[4] For techniques like liquid-liquid extraction or SPE, maintaining a pH that keeps the analyte in a neutral state will improve its partitioning into the organic solvent or retention on the SPE sorbent.
-
Check Solvent and Sorbent Compatibility: For SPE, ensure the chosen sorbent and elution solvent are appropriate for the chemical properties of this compound. A mismatch can lead to poor retention or incomplete elution.
-
Evaluate Analyte Stability: this compound may be susceptible to degradation under certain conditions.[9] It is crucial to assess its stability during all stages of sample preparation, including storage and processing.[4] Consider adding antioxidants or working at lower temperatures if degradation is suspected.
-
Prevent Adsorption: Analytes can adsorb to plasticware or glassware. Using low-binding consumables can help minimize this issue.
Q4: What are some common contaminants to avoid during sample preparation for this compound analysis?
A4: To ensure a clean and accurate analysis, it is critical to avoid introducing contaminants that can interfere with the mass spectrometric detection of this compound.
-
Detergents: Avoid using detergents like SDS, Triton X-100, or Tween for washing glassware, as they can suppress the ionization of your analyte.[10][11]
-
Polymers: Polyethylene glycol (PEG) and other polymers can also cause significant signal suppression.[10]
-
Inorganic Salts and Non-Volatile Buffers: High concentrations of salts (e.g., NaCl, K₂HPO₄) and non-volatile buffers (e.g., Tris, phosphate) should be removed before analysis as they can form adducts, suppress ionization, and contaminate the mass spectrometer.[10][11] Opt for volatile buffers like ammonium formate or ammonium acetate.
Troubleshooting Guides
Issue 1: Poor Peak Shape for this compound
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | This compound is a basic compound. Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote protonation and achieve good peak shape in reversed-phase chromatography.[4][12] |
| Column Overload | Inject a smaller volume or a more dilute sample to see if peak shape improves. |
| Sample Solvent Incompatibility | The solvent used to dissolve the final extract should be similar in composition and strength to the initial mobile phase to prevent peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace it if it has been used extensively. |
Issue 2: Analyte Degradation
| Potential Cause | Troubleshooting Step |
| Enzymatic Degradation in Biological Matrix | Immediately after collection, add enzyme inhibitors to the biological samples. Store samples at -80°C until analysis.[4] |
| pH Instability | Investigate the stability of this compound at different pH values.[9] Buffer the samples to a pH where the analyte is most stable. |
| Temperature Sensitivity | Perform sample preparation steps on ice or in a refrigerated environment to minimize temperature-induced degradation. |
| Light Sensitivity | Protect the samples from light by using amber vials or covering them with aluminum foil, as this compound may be light-sensitive.[13] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound in Plasma
This protocol is a general guideline for protein precipitation.
-
Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plasma
This protocol provides a general workflow for SPE. The specific sorbent and solvents should be optimized for this compound.
-
Sample Pre-treatment: Dilute 100 µL of plasma with an acidic buffer (e.g., 2% phosphoric acid) to adjust the pH and reduce viscosity. Add the internal standard.
-
Column Conditioning: Condition the SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with methanol followed by water or an equilibration buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove unretained interferences.
-
Elution: Elute this compound from the cartridge using an appropriate solvent (e.g., methanol containing 2% formic acid).
-
Evaporation: Evaporate the eluate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
| Parameter | Value | Matrix | Sample Preparation | LC-MS/MS Method | Reference |
| Linearity Range | 2 - 1000 ng/mL | Rat Plasma | Solid-Phase Extraction (SPE) | HPLC-MS/MS with ESI+ | [3] |
| Monitoring Ions (MRM) | m/z 290.1 → m/z 97.8 | Rat Plasma | Solid-Phase Extraction (SPE) | HPLC-MS/MS with ESI+ | [3] |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. High-performance liquid chromatographic determination of this compound in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ucd.ie [ucd.ie]
- 11. massspec.unm.edu [massspec.unm.edu]
- 12. Dyclonine HCL Analyzed with HPLC - AppNote [mtc-usa.com]
- 13. This compound [drugfuture.com]
Validation & Comparative
Dyclonine Hydrochloride: A Comparative Analysis of its Inhibitory Action on Aldehyde Dehydrogenase (ALDH) Isoenzymes
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Dyclonine hydrochloride's inhibitory effects on various aldehyde dehydrogenase (ALDH) isoenzymes. The following sections detail its mechanism of action, comparative inhibitory constants, and the experimental protocols for validation.
This compound has been identified as a covalent inhibitor of aldehyde dehydrogenase (ALDH) isoenzymes.[1][2][3][4][5][6] This inhibitory action is of significant interest due to the role of ALDH in cellular detoxification and its association with cancer stem cells and resistance to chemotherapy.[7] Understanding the selectivity and potency of this compound against different ALDH isoenzymes is crucial for its potential therapeutic applications.
Comparative Inhibitory Potency of this compound
This compound exhibits differential inhibitory effects on various ALDH isoenzymes. The available data on its half-maximal inhibitory concentration (IC50) are summarized in the table below. The inhibitory constant (Ki) has not been explicitly reported in the reviewed literature.
| ALDH Isoenzyme | IC50 (μM) | Inhibitory Constant (Ki) |
| ALDH1A1 | Not Reported | Not Reported |
| ALDH1B1 | Not Reported | Not Reported |
| ALDH2 | 35[1][2][3][4][5][6][7] | Not Reported |
| ALDH3A1 | 76[1][2][3][4][5][6][7] | Not Reported |
Mechanism of Covalent Inhibition
This compound functions as a covalent inhibitor of ALDH enzymes.[1][2][3][4][5][6] The inhibitory mechanism involves an enzyme-mediated β-elimination reaction. This reaction leads to the formation of a reactive vinyl ketone intermediate within the active site of the enzyme. This intermediate then covalently modifies a highly reactive catalytic cysteine residue, leading to the irreversible inhibition of the enzyme.[7]
Experimental Protocols
The determination of the inhibitory constant (Ki) or IC50 value for an ALDH inhibitor like this compound typically involves spectrophotometric or fluorometric enzyme activity assays.
IC50 Determination
The IC50 value, the concentration of an inhibitor required to reduce the enzyme activity by 50%, is a common measure of inhibitor potency.
Materials:
-
Purified recombinant human ALDH isoenzymes (ALDH1A1, ALDH1B1, ALDH2, ALDH3A1)
-
This compound
-
Aldehyde substrate (e.g., propionaldehyde for ALDH1/2, benzaldehyde for ALDH3A1)
-
Coenzyme (NAD+ or NADP+)
-
Assay buffer (e.g., sodium pyrophosphate or sodium phosphate buffer, pH 7.5-8.5)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
A reaction mixture is prepared containing the assay buffer, the specific ALDH isoenzyme, and the coenzyme (NAD+ or NADP+).
-
Varying concentrations of this compound are added to the reaction mixtures and pre-incubated with the enzyme for a defined period (e.g., 2-5 minutes) to allow for binding.
-
The enzymatic reaction is initiated by the addition of the specific aldehyde substrate.
-
The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.
-
The percentage of inhibition for each this compound concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Ki Determination
For reversible inhibitors, the inhibitory constant (Ki) can be determined through kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations. The data are then fitted to different enzyme inhibition models (competitive, non-competitive, or uncompetitive) using Lineweaver-Burk, Dixon, or Cornish-Bowden plots. However, as Dyclonine is a covalent (irreversible) inhibitor, the determination of a traditional Ki is not applicable. Instead, the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI) are typically determined to characterize the potency of irreversible inhibitors.
Conclusion
This compound is a covalent inhibitor of ALDH isoenzymes with demonstrated activity against ALDH2 and ALDH3A1. The available data indicate a moderate potency, with a higher affinity for ALDH2 over ALDH3A1. Further research is required to elucidate its inhibitory effects on other ALDH isoenzymes, such as ALDH1A1 and ALDH1B1, to fully characterize its selectivity profile. The detailed mechanism of covalent modification provides a basis for the rational design of more potent and selective ALDH inhibitors for potential therapeutic applications, particularly in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dyclonine Hydrochloride and Ropivacaine on Bronchial Reactivity
For researchers, scientists, and drug development professionals, understanding the nuanced effects of local anesthetics on bronchial reactivity is critical. This guide provides an objective comparison of Dyclonine hydrochloride and ropivacaine, focusing on their performance in modulating airway responses, supported by experimental data.
Executive Summary
A key clinical investigation reveals contrasting effects of inhaled this compound and ropivacaine on histamine-induced bronchospasm in individuals with bronchial hyperreactivity. While both ropivacaine and the well-established lidocaine significantly attenuate bronchospasm, this compound fails to alter this response despite inducing a more potent and prolonged local anesthetic effect.[1] This suggests that the attenuation of bronchial hyperreactivity by local anesthetics is not solely dependent on airway anesthesia but on other drug-specific properties.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a randomized, double-blind, placebo-controlled study involving 15 volunteers with bronchial hyperreactivity.[1]
Table 1: Effect on Histamine-Induced Bronchoconstriction (PC20)
| Treatment Group | Baseline PC20 (mg/ml) | Post-Inhalation PC20 (mg/ml) | Statistical Significance (p-value) |
| This compound | 7.0 +/- 5.0 | 9.1 +/- 8.4 | 0.7268 (not significant) |
| Ropivacaine | 7.0 +/- 5.0 | 16.5 +/- 13.6 | 0.007 (significant) |
| Lidocaine (Reference) | 7.0 +/- 5.0 | 16.1 +/- 12.9 | 0.007 (significant) |
| Saline (Placebo) | 7.0 +/- 5.0 | 6.1 +/- 5.0 | 0.7268 (not significant) |
PC20: The provocative concentration of histamine causing a 20% fall in Forced Expiratory Volume in 1 second (FEV1). A higher PC20 indicates reduced bronchial reactivity.[1]
Table 2: Effect on Baseline Lung Function (FEV1)
| Treatment Group | Change in FEV1 from Baseline | Statistical Significance (p-value) |
| This compound | Significant decrease | 0.0018 |
| Ropivacaine | Significant decrease | 0.0016 |
| Lidocaine (Reference) | No significant change | - |
| Saline (Placebo) | No significant change | - |
Table 3: Local Anesthetic Efficacy
| Treatment Group | Duration of Local Anesthesia (minutes) |
| This compound | 48 +/- 13 |
| Ropivacaine | 25 +/- 4 |
| Lidocaine (Reference) | 28 +/- 8 |
Experimental Protocols
The primary study cited utilized a rigorous methodology to compare the effects of these agents.
Study Design: A randomized, double-blind, placebo-controlled crossover study.[1]
Participants: 15 volunteers with confirmed bronchial hyperreactivity.[1]
Interventions: On four separate days, participants inhaled nebulized dyclonine, ropivacaine, lidocaine (as a reference), or saline (placebo).[1]
Key Experimental Procedures:
-
Screening: Bronchial hyperreactivity was confirmed via a histamine challenge test to determine the baseline PC20.[1]
-
Drug Administration: Participants inhaled one of the four study solutions on each of the four study days in a randomized sequence.[1]
-
Post-Inhalation Histamine Challenge: The histamine challenge was repeated after each inhalation to measure the change in PC20.[1]
-
Lung Function Monitoring: Forced Expiratory Volume in 1 second (FEV1) was measured at baseline and after inhalation to assess for any direct effects on airway caliber.[1]
-
Anesthetic Duration Measurement: The duration of local anesthesia in the airways was assessed.[1]
-
Pharmacokinetic Analysis: Plasma concentrations of lidocaine and ropivacaine were measured.[1]
Statistical Analysis: The Friedman and Wilcoxon rank tests were used for statistical comparisons.[1]
Mechanism of Action and Signaling Pathways
Local anesthetics like dyclonine and ropivacaine primarily function by blocking voltage-gated sodium channels in nerve cell membranes.[2][3][4][5] This action inhibits the initiation and conduction of nerve impulses, leading to anesthesia.[2][3][4][5] Ropivacaine's mechanism also involves a dose-dependent inhibition of potassium channels.[2]
The differential effects on bronchial reactivity suggest that mechanisms beyond simple nerve blockade are at play. While the precise signaling pathways for these specific drugs in airway smooth muscle are not fully elucidated, the following diagram illustrates a generalized pathway for local anesthetic action and potential downstream effects on bronchial tone.
Caption: Generalized pathway of local anesthetic action and observed outcomes.
The following workflow diagram illustrates the experimental process used in the comparative study.
Caption: Experimental workflow for the comparative clinical trial.
Discussion and Conclusion
The available evidence strongly indicates that ropivacaine, similar to lidocaine, possesses properties that actively attenuate bronchial hyperreactivity, an effect that is independent of its local anesthetic potency.[1] In stark contrast, this compound, despite being a more potent and longer-acting topical anesthetic, does not prevent histamine-induced bronchoconstriction.[1] Furthermore, both ropivacaine and dyclonine can induce a small but significant decrease in baseline FEV1, suggesting a mild bronchoconstrictive potential in their own right.[1]
For research and development in respiratory medicine, these findings are significant. They underscore that the selection of a local anesthetic for airway application should not be based solely on its anesthetic properties. The intrinsic effects of the molecule on airway smooth muscle and inflammatory responses are critical considerations. The data suggests that ropivacaine may be a more suitable candidate for further investigation in clinical scenarios where attenuation of bronchial hyperreactivity is desirable. Conversely, the irritant or bronchoconstrictive properties of dyclonine may limit its utility in patients with pre-existing airway hypersensitivity. Future research should aim to elucidate the specific receptor interactions and intracellular signaling pathways responsible for these divergent effects on bronchial smooth muscle.
References
- 1. Airway anesthesia alone does not explain attenuation of histamine-induced bronchospasm by local anesthetics: a comparison of lidocaine, ropivacaine, and dyclonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ropivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. go.drugbank.com [go.drugbank.com]
A Comparative Safety Analysis of Dyclonine Hydrochloride and Cocaine as Topical Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of two topical anesthetics: dyclonine hydrochloride and cocaine. While both substances are effective in inducing localized anesthesia, their systemic effects and potential for adverse reactions differ significantly. This document aims to present an objective, data-driven comparison to inform research and development in the field of local anesthetics.
Executive Summary
This compound and cocaine, when used as topical anesthetics, exhibit distinct safety profiles. Cocaine, a Schedule II controlled substance, presents a high risk of cardiovascular and central nervous system (CNS) toxicity, alongside a significant potential for abuse and psychological dependence.[1][2][3] In contrast, this compound, available in some over-the-counter preparations, demonstrates a more favorable safety profile with a lower incidence of severe systemic side effects and no established potential for abuse.[4][5] This guide will delve into the quantitative toxicological data, systemic effects, and underlying mechanisms of action for both compounds, supported by experimental methodologies.
Quantitative Safety Data
The following table summarizes the available quantitative toxicological data for this compound and cocaine. It is important to note that the data are derived from various animal models and routes of administration, which should be considered when making direct comparisons.
| Safety Parameter | This compound | Cocaine | Source(s) |
| LD50 (Oral) | 240 mg/kg (rabbit) | 96 mg/kg (mouse) | [6][7][8] |
| LD50 (Intraperitoneal) | 33 mg/kg (rat) | 95.1 mg/kg (mouse) | [9][10] |
| LD50 (Subcutaneous) | 201 mg/kg (rat) | - | [9] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested animal population. A lower LD50 indicates higher toxicity. The variability in animal models and administration routes highlights the need for direct comparative studies under identical conditions.
Comparative Safety Profile
Cardiovascular Effects
This compound: Systemic absorption of dyclonine can lead to cardiovascular depression, characterized by bradycardia, hypotension, and in cases of overdose, cardiovascular collapse.[11] These effects are generally dose-dependent and result from the depression of cardiac conduction and excitability.[11]
Cocaine: Cocaine exerts significant and often dangerous cardiovascular effects.[12] Its sympathomimetic action, resulting from the blockade of norepinephrine reuptake, leads to increased heart rate, hypertension, and coronary vasoconstriction.[13][14] These effects increase myocardial oxygen demand while simultaneously decreasing supply, which can lead to myocardial ischemia, arrhythmias, and myocardial infarction.[12][15] The fatal dose of cocaine has been approximated at 1.2 grams, though severe toxic effects have been reported from doses as low as 20 mg.[16]
Central Nervous System (CNS) Effects
This compound: The CNS effects of dyclonine can be either excitatory or depressant.[11] Symptoms of systemic toxicity may include nervousness, dizziness, blurred vision, tremors, and in severe cases, seizures followed by unconsciousness and respiratory arrest.[11]
Cocaine: Cocaine is a potent CNS stimulant.[17] Systemic absorption can lead to restlessness, excitement, anxiety, and confusion.[16] Higher doses can induce tremors, seizures, and respiratory failure.[16][18] Chronic use is associated with a range of neurological and psychiatric disorders.[2]
Abuse Potential
This compound: There is no significant evidence to suggest that this compound has a potential for abuse. It is not a controlled substance and is an active ingredient in some over-the-counter throat lozenges.[4][5]
Cocaine: Cocaine has a high potential for abuse and is classified as a Schedule II controlled substance.[19] Its potent euphoric effects, mediated by the inhibition of dopamine reuptake in the brain's reward pathways, can lead to rapid psychological dependence.[20][21]
Mechanism of Action
Both this compound and cocaine are local anesthetics that function by blocking nerve impulses.
This compound: Dyclonine reversibly binds to and blocks voltage-gated sodium channels on the neuronal membrane.[22][23][24] This action decreases the permeability of the membrane to sodium ions, which in turn increases the threshold for electrical excitation and prevents the propagation of nerve impulses, resulting in a loss of sensation.[11][25]
Cocaine: Cocaine also blocks voltage-gated sodium channels to produce its anesthetic effect.[13][14][26] However, it uniquely possesses vasoconstrictive properties due to its ability to block the reuptake of norepinephrine at sympathetic nerve terminals.[12][27][28] Furthermore, its blockade of dopamine reuptake in the CNS is responsible for its stimulant and addictive properties.[14][17]
Experimental Protocols
While direct comparative studies with detailed protocols are limited, the following methodologies are standard for assessing the safety of topical anesthetics.
Determination of Median Lethal Dose (LD50)
Objective: To determine the single dose of a substance that is lethal to 50% of a test animal population.
Protocol (based on general principles):
-
Animal Model: Select a relevant animal model (e.g., mice, rats, rabbits).
-
Route of Administration: Administer the anesthetic via the intended clinical route (topical) or a systemic route (e.g., oral, intraperitoneal, subcutaneous) to assess systemic toxicity.
-
Dose Groups: Divide animals into multiple groups, with each group receiving a different dose of the test substance. A control group receiving a placebo should be included.
-
Observation: Monitor animals for a specified period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LD50 value.
Cardiovascular Safety Assessment in an Animal Model
Objective: To evaluate the effects of the topical anesthetic on cardiovascular parameters.
Protocol (based on general principles):
-
Animal Model: Use an instrumented animal model (e.g., dog, pig) that allows for continuous monitoring of cardiovascular parameters.
-
Anesthesia and Instrumentation: Anesthetize the animal and surgically implant catheters and probes to measure heart rate, blood pressure, electrocardiogram (ECG), and cardiac output.
-
Drug Administration: Administer the topical anesthetic at various doses to the relevant mucosal surface.
-
Monitoring: Continuously record cardiovascular parameters before, during, and after drug administration.
-
Data Analysis: Analyze the data for significant changes in cardiovascular parameters compared to baseline and control groups.
Neurotoxicity Assessment in an Animal Model
Objective: To assess the potential for the topical anesthetic to cause central nervous system toxicity.
Protocol (based on general principles):
-
Animal Model: Utilize a rodent model (e.g., rats, mice).
-
Drug Administration: Administer escalating doses of the anesthetic systemically (e.g., intraperitoneally or intravenously).
-
Behavioral Observation: Observe the animals for signs of neurotoxicity, such as tremors, seizures, and changes in motor activity.
-
Seizure Threshold Determination: In more advanced studies, determine the dose of the anesthetic required to induce seizures in 50% of the animals (CD50).
-
Data Analysis: Compare the incidence and severity of neurotoxic effects across different dose groups.
Visualizations
References
- 1. Cocaine (topical route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 2. Adverse health consequences of cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Dyclonine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. biorbyt.com [biorbyt.com]
- 6. septodontusa.com [septodontusa.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. Cocaine Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Comparative lethality of coca and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: An Essential Local Anesthetic in Modern Medicine_Chemicalbook [chemicalbook.com]
- 12. Cocaine: Surgery Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 13. Topical Cocaine Hydrochloride Nasal Solution: Anesthetic and Surgical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. americanaddictioncenters.org [americanaddictioncenters.org]
- 16. Cocaine (Cocaine Hydrochloride Topical Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. Cocaine and the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. banyantreatmentcenter.com [banyantreatmentcenter.com]
- 19. Cocaine | National Institute on Drug Abuse (NIDA) [nida.nih.gov]
- 20. Cocaine Use Disorder | Psychology Today [psychologytoday.com]
- 21. promises.com [promises.com]
- 22. What is this compound used for? [synapse.patsnap.com]
- 23. What is the mechanism of this compound? [synapse.patsnap.com]
- 24. selleckchem.com [selleckchem.com]
- 25. This compound | C18H28ClNO2 | CID 68304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Cocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Articles [globalrx.com]
- 28. Cocaine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Dyclonine Hydrochloride: A Guide for Laboratory Professionals
Cambridge, MA – For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe disposal of Dyclonine Hydrochloride, a compound noted for its acute oral toxicity and potential for skin and eye irritation.[1][2] Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, protective gloves, and impervious clothing.[1] All handling of this compound should occur in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[1] An accessible safety shower and eye wash station are mandatory in areas where this compound is handled.[1]
In the event of accidental release, evacuate the area and prevent the substance from entering drains or water courses.[1] For spills, absorb solutions with an inert, liquid-binding material such as diatomite or universal binders.[1] Solid spills should be carefully swept or shoveled into a suitable, labeled container for disposal.[3]
Regulatory and Classification Summary
This compound is not listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) F, K, P, or U-series.[4] However, this does not preclude it from being classified as a hazardous waste if it exhibits one or more of the four hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity. Given its classification as "Toxic if swallowed," a toxicity characteristic evaluation may be necessary depending on the waste matrix and concentration.[2][4]
Disposal must always be conducted in accordance with all applicable federal, state, and local regulations.[1][4] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to ensure full compliance.
| Hazard Classification & Disposal Information | Reference |
| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) |
| UN Number | UN2811 (Toxic solids, organic, n.o.s.) |
| RCRA Classification | Not a listed waste (F, K, P, or U-series) |
| Disposal Mandate | P501: Dispose of contents/container in accordance with local, state, and federal regulations.[1] |
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
-
Pure this compound: Unused, pure this compound waste should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: Items such as gloves, bench paper, and pipette tips that are contaminated with this compound should be collected separately in a designated waste container.
-
Solutions: Aqueous or solvent-based solutions containing this compound must be collected in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible wastes, such as strong acids, alkalis, or oxidizing agents.[1]
Step 2: Waste Characterization
Consult with your EHS department to determine if the waste stream containing this compound must be managed as a characteristic hazardous waste, particularly for toxicity. This assessment will dictate the final disposal pathway.
Step 3: Containerization and Labeling
-
Use robust, leak-proof containers that are compatible with the chemical nature of the waste.
-
Label all waste containers clearly with "this compound Waste" and include any other constituents. Affix appropriate hazard warning labels as required.
Step 4: Storage
Store waste containers in a designated, secure, and well-ventilated waste accumulation area. The storage area should be away from sources of ignition and direct sunlight.[1]
Step 5: Final Disposal
-
Non-Hazardous Pharmaceutical Waste: If determined to be non-hazardous, the waste may be sent for incineration at a medical waste treatment facility or other approved disposal facility.[5]
-
Hazardous Waste: If the waste is characterized as hazardous, it must be transported by a licensed hazardous waste hauler to a RCRA-permitted treatment, storage, and disposal facility (TSDF).[5] A hazardous waste manifest will be required for off-site transportation.[5]
Under no circumstances should this compound or its solutions be disposed of down the drain. [1]
Decontamination Protocol
For the decontamination of surfaces and equipment following potential contact with this compound, the following procedure should be implemented:
-
Initial Cleaning: Remove any gross contamination by wiping with an absorbent material.
-
Decontamination: Thoroughly scrub the affected surfaces and equipment with alcohol.[1]
-
Rinsing: If appropriate for the surface or equipment, rinse thoroughly with water.
-
Drying: Allow surfaces and equipment to dry completely.
-
Waste Disposal: All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as this compound contaminated waste, following the procedures outlined above.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
Personal protective equipment for handling Dyclonine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Dyclonine Hydrochloride, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is also toxic if swallowed.[1][2] Therefore, strict adherence to PPE guidelines is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | To prevent eye contact which can cause serious eye damage.[1][2] |
| Skin Protection | Chemical-resistant, impervious clothing and gloves (e.g., nitrile, natural rubber). Long-sleeved lab coat.[3][4][5] | To avoid skin irritation and contact.[1][4] It is recommended to wear two pairs of gloves.[6] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. An effective dust mask is recommended for handling the solid form.[3][4][7] | To prevent respiratory tract irritation from dust or aerosols.[1] |
Quantitative Exposure Limits
Experimental Protocol: Safe Handling of this compound
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Restrict access to the handling area to authorized personnel only.[6]
-
Prohibit eating, drinking, and smoking in the laboratory area.[3][6]
2. Donning PPE:
-
Wash hands thoroughly before beginning work.
-
Don a lab coat, ensuring it is fully buttoned.
-
Put on the first pair of gloves, tucking the cuffs under the sleeves of the lab coat.
-
Put on the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.[6]
-
Wear safety goggles with side shields.
-
If there is a risk of generating dust or aerosols, wear an appropriate dust mask or respirator.
3. Handling the Compound:
-
Use non-sparking tools to prevent ignition.[3]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials and direct sunlight.[1][3][4]
4. Doffing PPE and Decontamination:
-
Remove the outer pair of gloves and dispose of them in a designated waste container.
-
Remove the lab coat, turning it inside out to contain any potential contamination.
-
Remove the safety goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
Emergency Procedures and Disposal
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][4][7] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Get medical attention if irritation occurs.[1][3][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical help if you feel unwell.[1][3][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Get emergency medical help immediately.[1][3][4] |
Spill and Disposal Plan:
-
Spills: In case of a spill, evacuate the area. Wear full protective equipment, including respiratory protection.[1] For solid spills, carefully scoop the material into a designated waste container.[7] For liquid spills, absorb with an inert material and place in a chemical waste container.[5] Clean the spill area thoroughly.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][3] Do not allow the substance to enter drains or watercourses.[1]
Diagrams
Caption: Workflow for handling this compound, including emergency procedures.
Caption: Logic for selecting appropriate PPE based on exposure routes.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
